GED 0507-34-Levo
Description
Properties
IUPAC Name |
(2S)-3-(4-aminophenyl)-2-methoxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9(10(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJYLJGYIDIJPT-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H](CC1=CC=C(C=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921195-93-9 | |
| Record name | GED-0507-34-levo | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0921195939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GED-0507-34-Levo | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16109 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GED-0507-34-LEVO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4H78S56YZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on GED 0507-34-Levo as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
GED 0507-34-Levo and its N-acetylated form, N-acetyl-GED-0507-34-Levo (NAC-GED), have emerged as promising selective modulators of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). This nuclear receptor plays a critical role in regulating lipid metabolism, inflammation, and cellular differentiation. Preclinical and clinical investigations have highlighted the therapeutic potential of these compounds in a range of inflammatory and fibrotic conditions, including inflammatory bowel disease (IBD), intestinal fibrosis, acne vulgaris, and certain dermatological disorders. This technical guide provides a comprehensive overview of the current understanding of this compound as a PPARγ modulator, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects.
Introduction
Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily. Its activation leads to the regulation of target gene expression involved in adipogenesis, glucose homeostasis, and the inflammatory response. The anti-inflammatory effects of PPARγ are, in part, mediated by its ability to antagonize the activity of pro-inflammatory transcription factors such as NF-κB.[1] Given its central role in these pathways, PPARγ has become an attractive therapeutic target for a variety of diseases.
This compound is a novel small molecule designed as a selective PPARγ modulator.[2] As an analog of 5-aminosalicylic acid (5-ASA), a known PPARγ activator used in the treatment of IBD, this compound exhibits significantly higher potency.[3] This enhanced activity, coupled with a favorable safety profile, has prompted its investigation in several disease models.
Mechanism of Action: PPARγ Modulation
This compound exerts its therapeutic effects primarily through the activation of PPARγ. Upon binding to the ligand-binding domain of PPARγ, the receptor undergoes a conformational change, leading to the recruitment of co-activator proteins and the subsequent transcription of target genes. This signaling cascade has several downstream consequences, including the inhibition of pro-inflammatory pathways and the regulation of cellular differentiation and fibrotic processes.
One of the key anti-inflammatory mechanisms of this compound is its interference with the TGF-β/Smad signaling pathway, a critical driver of fibrosis.[3][4] By activating PPARγ, this compound can counteract the pro-fibrotic effects of TGF-β.[4] Additionally, in the context of acne, N-acetyl-GED-0507-34-Levo has been shown to induce sebocyte differentiation, thereby normalizing sebum production and reducing inflammation.[5]
Below is a diagram illustrating the proposed signaling pathway for this compound's action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound and its derivatives.
Table 1: Preclinical Efficacy in a Murine Model of Intestinal Fibrosis[3][4]
| Gene/Protein | Fold Reduction vs. DSS Control | P-value |
| Gene Expression | ||
| Acta2 (α-SMA) | 1.48 | < 0.05 |
| COL1a1 | 1.93 | < 0.005 |
| Fn1 (Fibronectin) | 1.03 | < 0.05 |
| Interleukin-13 (IL-13) | 1.89 | < 0.05 |
| Connective Tissue Growth Factor (CTGF) | 2.2 | < 0.005 |
| Protein Levels | ||
| α-SMA | Reduced | Not specified |
| Collagen I-II | Reduced | Not specified |
Data from a dextran sulfate sodium (DSS)-induced chronic colitis model in mice treated with 30 mg/kg/day of this compound.
Table 2: Clinical Efficacy of N-acetyl-GED-0507-34-Levo in Moderate-to-Severe Acne Vulgaris (12-week study)[6][7][8][9][10]
| Efficacy Endpoint | Vehicle | NAC-GED 2% | NAC-GED 5% | P-value (vs. Vehicle) |
| Investigator Global Assessment (IGA) Success Rate | 24% | 33% | 45% | Not significant (2%)< 0.001 (5%) |
| Percentage Reduction in Total Lesion Count (TLC) | -33.9% | -44.7% | -57.1% | < 0.001 (2%)< 0.001 (5%) |
IGA success is defined as a score of 0 (clear) or 1 (almost clear) and at least a 2-point improvement from baseline.
Table 3: Safety and Tolerability in Acne Vulgaris Clinical Trial[6][7][8][9][10]
| Adverse Events | Vehicle | NAC-GED 2% | NAC-GED 5% |
| Percentage of Patients with One or More Adverse Events | 19% | 16% | 19% |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound.
In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is widely used to induce colonic inflammation and fibrosis that mimics aspects of human IBD.[3][4]
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Animal Model: C57BL/6 mice are typically used.
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Induction of Colitis: Chronic colitis and fibrosis are induced by administering 2.5% (w/v) DSS in the drinking water for three cycles of 5-7 days, with an intervening period of 10-14 days of regular drinking water.
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Treatment: this compound is administered daily by oral gavage at a dose of 30 mg/kg.
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Endpoint Analysis:
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Macroscopic and Histological Scoring: Colons are excised, and the length and weight are measured. Histological sections are stained with hematoxylin and eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.
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Gene Expression Analysis: RNA is extracted from colonic tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of profibrotic and inflammatory genes.
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Protein Analysis: Protein levels of fibrosis markers are assessed by Western blotting and immunohistochemistry.
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In Vitro TGF-β-Induced Fibroblast Activation
This assay assesses the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.[3][4]
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Cell Lines: Human intestinal fibroblast cell lines (e.g., CCD-18Co) or primary human intestinal fibroblasts are used.
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Stimulation: Cells are stimulated with TGF-β (1-10 ng/mL) for 2-4 days to induce myofibroblast differentiation.
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Treatment: this compound (e.g., 1 mM) is co-administered with TGF-β.
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Endpoint Analysis:
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Gene Expression: qRT-PCR is used to measure the mRNA levels of α-SMA (ACTA2) and fibronectin (FN1).
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Protein Expression: Western blotting is performed to assess the protein levels of α-SMA.
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PPARγ Luciferase Reporter Assay
This cell-based assay quantifies the ability of a compound to activate PPARγ.
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Cell Line: A suitable mammalian cell line (e.g., HEK293T or Caco-2) is used.
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Transfection: Cells are co-transfected with:
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An expression vector for human PPARγ.
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A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
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A control plasmid (e.g., expressing Renilla luciferase) for normalization.
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Treatment: Transfected cells are treated with various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
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Measurement: After an incubation period (e.g., 24 hours), cell lysates are assayed for firefly and Renilla luciferase activity using a luminometer. The ratio of firefly to Renilla luciferase activity is calculated to determine the fold activation of PPARγ.
PPARγ Competitive Binding Assay
This in vitro assay determines the affinity of a compound for the PPARγ ligand-binding domain (LBD).
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Reagents:
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Recombinant human PPARγ-LBD.
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A high-affinity fluorescent or radiolabeled PPARγ ligand (tracer).
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Procedure: A fixed concentration of the PPARγ-LBD and the tracer are incubated with increasing concentrations of the unlabeled test compound (this compound).
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Measurement: The amount of tracer bound to the receptor is measured (e.g., by fluorescence polarization or scintillation counting). The displacement of the tracer by the test compound is used to calculate the half-maximal inhibitory concentration (IC50), which can be converted to the binding affinity (Ki).
Conclusion
This compound and its N-acetylated derivative are potent and selective PPARγ modulators with demonstrated efficacy in preclinical models of intestinal fibrosis and in clinical trials for acne vulgaris. Their mechanism of action, centered on the activation of PPARγ and the subsequent down-regulation of pro-inflammatory and pro-fibrotic pathways, presents a compelling therapeutic strategy for a range of diseases. The quantitative data from these studies provide a strong rationale for further investigation and development of these compounds. The experimental protocols outlined in this guide serve as a foundation for future research aimed at further elucidating the therapeutic potential of this compound and other PPARγ modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. TGFβ-induced fibroblast activation requires persistent and targeted HDAC-mediated gene repression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 4. socmucimm.org [socmucimm.org]
- 5. Sebocyte differentiation as a new target for acne therapy: an in vivo experience - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GED-0507-34-Levo in NF-κB Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GED-0507-34-Levo is a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator with potent anti-inflammatory properties. A significant body of preclinical evidence highlights its role as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. This technical guide provides an in-depth overview of the mechanism of action of GED-0507-34-Levo, focusing on its interaction with the NF-κB pathway. It includes a summary of available quantitative data, detailed representative experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows to support further research and drug development efforts in inflammatory diseases.
Introduction to GED-0507-34-Levo and NF-κB Signaling
GED-0507-34-Levo is a small molecule that acts as a selective modulator of PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[1] The NF-κB signaling pathway is a cornerstone of the inflammatory response, becoming activated by a variety of stimuli such as cytokines, pathogens, and cellular stress. Upon activation, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This process liberates the NF-κB heterodimer, most commonly composed of p65 (RelA) and p50 subunits, allowing its translocation into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases, making it a key therapeutic target.
Mechanism of Action: GED-0507-34-Levo as an NF-κB Pathway Inhibitor
The primary mechanism by which GED-0507-34-Levo inhibits NF-κB signaling is through the activation of PPARγ. As a PPARγ modulator, GED-0507-34-Levo initiates a process known as transrepression. This involves the ligand-activated PPARγ interfering with the transcriptional activity of other signaling pathways, notably the NF-κB pathway.[2]
Several molecular mechanisms are proposed for PPARγ-mediated transrepression of NF-κB:
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Direct Protein-Protein Interaction: Activated PPARγ can directly bind to NF-κB subunits, particularly p65, thereby preventing their binding to DNA and subsequent gene transcription.
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Competition for Coactivators: Both PPARγ and NF-κB require a common set of coactivator proteins to initiate gene transcription. By activating PPARγ, GED-0507-34-Levo can sequester these limited coactivators, making them unavailable for NF-κB-mediated transcription.
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Stabilization of Corepressor Complexes: Ligand-bound PPARγ can be sumoylated, a post-translational modification that enables it to stabilize corepressor complexes (like NCoR/SMRT) on NF-κB target gene promoters. This prevents the recruitment of transcriptional machinery and maintains the genes in a repressed state.
A key consequence of this PPARγ activation is the increased expression of IκBα, the primary inhibitor of NF-κB. By upregulating IκBα, GED-0507-34-Levo enhances the sequestration of NF-κB in the cytoplasm, thereby preventing its nuclear translocation and the subsequent inflammatory cascade.
Signaling Pathway Diagram
Quantitative Data on the Effects of GED-0507-34-Levo
| Study Model | Treatment | Target Gene/Protein | Fold Change (vs. Control) | Reference |
| Dextran Sulfate Sodium (DSS)-induced colitis in C57BL/6 mice | GED-0507-34-Levo (30 mg/kg/day, oral) | Acta2 (α-SMA) mRNA | ↓ 1.48-fold | [2] |
| Dextran Sulfate Sodium (DSS)-induced colitis in C57BL/6 mice | GED-0507-34-Levo (30 mg/kg/day, oral) | COL1a1 (Collagen I) mRNA | ↓ 1.93-fold | [2] |
| Dextran Sulfate Sodium (DSS)-induced colitis in C57BL/6 mice | GED-0507-34-Levo (30 mg/kg/day, oral) | Fn1 (Fibronectin) mRNA | ↓ 1.03-fold | [2] |
| Dextran Sulfate Sodium (DSS)-induced colitis in C57BL/6 mice | GED-0507-34-Levo (30 mg/kg/day, oral) | IL-13 Protein | ↓ 1.89-fold | [2] |
| Dextran Sulfate Sodium (DSS)-induced colitis in C57BL/6 mice | GED-0507-34-Levo (30 mg/kg/day, oral) | CTGF (Connective Tissue Growth Factor) Protein | ↓ 2.2-fold | [2] |
Table 1: In Vivo Effects of GED-0507-34-Levo on NF-κB Downstream Targets.
A terminated Phase 2 clinical trial for ulcerative colitis investigated oral doses of 80 mg and 160 mg of GED-0507-34-Levo administered twice daily.[1]
Detailed Experimental Protocols (Representative)
The following are representative protocols for key experiments used to assess the impact of compounds like GED-0507-34-Levo on the NF-κB signaling pathway. These are based on standard methodologies and may require optimization for specific cell lines and experimental conditions.
Western Blot for IκBα Phosphorylation and Degradation, and p65 Nuclear Translocation
This assay is used to quantify the levels of key proteins in the NF-κB pathway.
Workflow Diagram:
Methodology:
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Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or HT-29 intestinal epithelial cells) at an appropriate density. Pre-treat with varying concentrations of GED-0507-34-Levo for a specified time (e.g., 1-2 hours) before stimulating with an NF-κB activator (e.g., TNF-α or LPS) for a short duration (e.g., 15-30 minutes for IκBα phosphorylation/degradation, 30-60 minutes for p65 translocation).
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Protein Extraction: Lyse cells to separate cytoplasmic and nuclear fractions using a commercial kit or standard biochemical fractionation protocols. Add protease and phosphatase inhibitors to the lysis buffers.
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Protein Quantification: Determine the protein concentration of each lysate using a suitable method like the bicinchoninic acid (BCA) assay.
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SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, p65, a nuclear marker (e.g., Lamin B1), and a cytoplasmic loading control (e.g., β-actin or GAPDH).
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities using densitometry software. Normalize the levels of p-IκBα to total IκBα, and the nuclear p65 levels to the nuclear loading control.
Immunofluorescence for p65 Nuclear Translocation
This microscopic technique visualizes the subcellular localization of the p65 subunit of NF-κB.
Workflow Diagram:
Methodology:
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Cell Seeding: Grow cells on sterile glass coverslips in a multi-well plate.
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Treatment: Treat the cells as described in the Western blot protocol.
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Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
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Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
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Blocking: Block with 5% normal goat serum in PBS for 1 hour.
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Primary Antibody Incubation: Incubate with a primary antibody against p65 overnight at 4°C.
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Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
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Nuclear Counterstaining: Stain the nuclei with 4',6-diamidino-2-phenylindole (DAPI).
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Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Imaging: Visualize the cells using a confocal or fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Methodology:
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Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.
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Treatment: Plate the transfected cells and treat with GED-0507-34-Levo and an NF-κB activator as previously described.
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Cell Lysis: Lyse the cells using a passive lysis buffer.
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Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the percentage of inhibition of NF-κB activity at different concentrations of GED-0507-34-Levo to determine the IC50 value.
Conclusion
GED-0507-34-Levo represents a promising therapeutic agent for inflammatory diseases due to its targeted modulation of the PPARγ and subsequent inhibition of the pro-inflammatory NF-κB signaling pathway. The available data demonstrates its efficacy in preclinical models, primarily through the suppression of NF-κB-mediated gene expression. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the molecular mechanisms of GED-0507-34-Levo and to quantify its anti-inflammatory effects. Further studies are warranted to elucidate more precise quantitative measures of its NF-κB inhibitory activity, such as IC50 values from in vitro assays, and to continue exploring its therapeutic potential in clinical settings.
References
An In-depth Technical Guide to GED-0507-34-Levo: Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GED-0507-34-Levo, also known as (2S)-3-(4-aminophenyl)-2-methoxypropanoic acid, is a novel small molecule modulator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This document provides a comprehensive technical overview of its chemical properties, a proposed synthesis pathway based on analogous compounds, and its mechanism of action. Particular focus is given to its role in modulating inflammatory and fibrotic pathways. This guide consolidates key experimental data into structured tables and visualizes complex biological and experimental workflows using Graphviz diagrams to facilitate understanding for research and development purposes.
Chemical Structure and Properties
GED-0507-34-Levo is a chiral molecule with the following structural and chemical properties:
| Property | Value | Source |
| IUPAC Name | (2S)-3-(4-aminophenyl)-2-methoxypropanoic acid | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₃NO₃ | --INVALID-LINK-- |
| Molecular Weight | 195.22 g/mol | --INVALID-LINK-- |
| CAS Number | 921195-93-9 | --INVALID-LINK-- |
| Canonical SMILES | CO--INVALID-LINK--C(=O)O | --INVALID-LINK-- |
Synthesis of GED-0507-34-Levo
A detailed, publicly available, step-by-step experimental protocol for the synthesis of GED-0507-34-Levo is not readily found in the scientific literature. However, based on patent literature for analogous (2S)-2-amino-3-(4-alkylaminophenyl)propanoic acid derivatives, a potential synthetic route can be proposed.
Disclaimer: The following protocol is a generalized representation and has not been experimentally validated for the specific synthesis of GED-0507-34-Levo. It is intended for illustrative purposes only.
Proposed Synthetic Pathway
A plausible synthetic route may involve the following key steps, starting from a protected p-nitrophenylalanine derivative.
Exemplary Experimental Protocol (Hypothetical)
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Step 1: Reduction of the Nitro Group. To a solution of methyl (2S)-2-acetamido-3-(4-nitrophenyl)propanoate in methanol, add zinc powder and a solution of ammonium chloride in water at a controlled temperature (e.g., below 25°C). The reaction is monitored by TLC until completion. The product, methyl (2S)-3-(4-aminophenyl)-2-acetamidopropanoate, is isolated by filtration and extraction.
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Step 2: Introduction of the Methoxy Group. The amino group of the product from Step 1 would need to be appropriately protected before the introduction of the methoxy group at the alpha-carbon. This could potentially be achieved through a variety of methods, such as diazotization followed by reaction with methanol in the presence of a suitable catalyst. Alternatively, a different synthetic strategy starting from a precursor already containing the methoxy group might be employed.
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Step 3: Hydrolysis of the Methyl Ester. The resulting methyl ester is then hydrolyzed, for example, using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water. After acidification, the final product, GED-0507-34-Levo, would be isolated and purified, likely through crystallization or chromatography.
Mechanism of Action: PPARγ Modulation
GED-0507-34-Levo functions as a modulator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.
Upon binding to its ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.
Experimental Data and Protocols
Anti-Fibrotic Activity
GED-0507-34-Levo has demonstrated significant anti-fibrotic effects in preclinical models. A key mechanism underlying fibrosis is the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.
TGF-β signaling initiates by binding to its receptor, leading to the phosphorylation of Smad proteins (Smad2/3). Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus and acts as a transcription factor for pro-fibrotic genes, such as those encoding for collagens and other extracellular matrix components.
A common model to study intestinal fibrosis is the dextran sulfate sodium (DSS)-induced chronic colitis model in mice.
The following table summarizes representative quantitative data from a study investigating the anti-fibrotic effects of GED-0507-34-Levo in a DSS-induced colitis model.
| Parameter | Control Group (DSS) | GED-0507-34-Levo Group (DSS + GED) | Fold Change | p-value |
| Acta2 (α-SMA) mRNA expression | 1.00 | 0.68 | ↓ 1.48 | < 0.05 |
| Col1a1 (Collagen) mRNA expression | 1.00 | 0.52 | ↓ 1.93 | < 0.005 |
| Fn1 (Fibronectin) mRNA expression | 1.00 | 0.97 | ↓ 1.03 | < 0.05 |
| IL-13 expression | 1.00 | 0.53 | ↓ 1.89 | < 0.05 |
| CTGF expression | 1.00 | 0.45 | ↓ 2.2 | < 0.005 |
Data are presented as mean fold change relative to the control group.
Clinical Efficacy in Acne Vulgaris
The N-acetylated form of GED-0507-34-Levo (N-Acetyl-GED-0507-34-Levo) has been investigated in clinical trials for the treatment of moderate-to-severe facial acne vulgaris.
A typical phase IIb clinical trial for an acne therapeutic would follow the workflow outlined below.
The following table summarizes the primary efficacy endpoints from a 12-week, randomized, double-blind, vehicle-controlled phase IIb clinical trial of N-Acetyl-GED-0507-34-Levo gel in patients with moderate-to-severe facial acne.[1][2]
| Endpoint | N-Acetyl-GED 5% (n=150) | N-Acetyl-GED 2% (n=150) | Vehicle (n=150) | p-value (vs. Vehicle) |
| Mean % change in Total Lesion Count (TLC) | -57.1% | -44.7% | -33.9% | <0.001 (for 5%)<0.001 (for 2%) |
| IGA Success Rate | 45% | 33% | 24% | <0.001 (for 5%)n.s. (for 2%) |
| Patients with ≥1 Adverse Event | 19% | 16% | 19% | n.s. |
IGA success is defined as an IGA score of 0 (clear) or 1 (almost clear) and at least a 2-point reduction from baseline.[1][2]
Conclusion
GED-0507-34-Levo is a promising PPARγ modulator with demonstrated anti-inflammatory and anti-fibrotic properties in preclinical models. Its N-acetylated derivative has shown significant efficacy and a favorable safety profile in clinical trials for the treatment of acne vulgaris. The data presented in this technical guide highlight the potential of GED-0507-34-Levo as a therapeutic agent for a range of inflammatory and fibrotic diseases. Further research into its synthesis and elucidation of its precise molecular interactions will be crucial for its continued development and clinical application.
References
Preclinical Profile of GED-0507-34-Levo: A Novel PPARγ Modulator for Ulcerative Colitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
GED-0507-34-Levo is a novel, orally bioavailable modulator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) with potent anti-inflammatory and anti-fibrotic properties demonstrated in preclinical models of ulcerative colitis (UC). As a derivative of 5-aminosalicylic acid (5-ASA), GED-0507-34-Levo exhibits a significantly higher potency, offering a promising therapeutic alternative for UC management. This document provides a comprehensive overview of the preclinical data, detailing the experimental protocols, quantitative outcomes, and the underlying mechanism of action of GED-0507-34-Levo. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of novel therapies for inflammatory bowel disease (IBD).
Introduction
Ulcerative colitis is a chronic inflammatory disease of the colon characterized by relapsing and remitting mucosal inflammation. The limitations of current therapies, including 5-ASA compounds, corticosteroids, and biologics, highlight the need for novel therapeutic agents with improved efficacy and safety profiles. GED-0507-34-Levo has emerged as a promising candidate, acting as a potent modulator of PPARγ, a nuclear receptor with a well-established role in regulating inflammation and fibrosis. Preclinical evidence strongly suggests that GED-0507-34-Levo not only surpasses the anti-inflammatory activity of 5-ASA but also exhibits significant anti-fibrotic effects, a critical aspect in preventing long-term complications of UC.
Mechanism of Action: PPARγ Modulation and Downstream Signaling
GED-0507-34-Levo exerts its therapeutic effects primarily through the activation of PPARγ. This ligand-activated transcription factor plays a crucial role in modulating gene expression involved in inflammation, fibrosis, and metabolic regulation. The binding of GED-0507-34-Levo to PPARγ initiates a cascade of molecular events that collectively contribute to its anti-inflammatory and anti-fibrotic activity.
Anti-inflammatory Pathway
The anti-inflammatory effects of GED-0507-34-Levo are mediated through the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Activation of PPARγ by GED-0507-34-Levo interferes with the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines and chemokines.
Figure 1: Anti-inflammatory signaling pathway of GED-0507-34-Levo.
Anti-fibrotic Pathway
A key differentiator of GED-0507-34-Levo is its potent anti-fibrotic activity. This is primarily achieved by antagonizing the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, a central driver of fibrosis.[1] GED-0507-34-Levo has been shown to reduce the expression of key components of this pathway, thereby inhibiting the differentiation of fibroblasts into myofibroblasts and reducing the deposition of extracellular matrix (ECM) proteins.[1][2]
Figure 2: Anti-fibrotic signaling pathway of GED-0507-34-Levo.
Preclinical Efficacy Data
The efficacy of GED-0507-34-Levo has been evaluated in various preclinical models of ulcerative colitis, consistently demonstrating significant anti-inflammatory and anti-fibrotic effects.
In Vivo Studies: DSS-Induced Colitis Model
The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used and well-characterized model that mimics many aspects of human UC.
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Macroscopic Score | DSS-induced chronic colitis in C57BL/6 mice | GED-0507-34-Levo | 30 mg/kg/day (oral) | Significant improvement in intestinal lesions | [2] |
| Histological Score | DSS-induced chronic colitis in C57BL/6 mice | GED-0507-34-Levo | 30 mg/kg/day (oral) | Significant improvement in microscopic intestinal lesions | [2] |
| Acta2 (α-SMA) Gene Expression | DSS-induced chronic colitis in C57BL/6 mice | GED-0507-34-Levo | 30 mg/kg/day (oral) | 1.48-fold reduction (P < 0.05) | [2] |
| COL1a1 Gene Expression | DSS-induced chronic colitis in C57BL/6 mice | GED-0507-34-Levo | 30 mg/kg/day (oral) | 1.93-fold reduction (P < 0.005) | [2] |
| Fn1 (Fibronectin) Gene Expression | DSS-induced chronic colitis in C57BL/6 mice | GED-0507-34-Levo | 30 mg/kg/day (oral) | 1.03-fold reduction (P < 0.05) | [2] |
| α-SMA Protein Levels | DSS-induced chronic colitis in C57BL/6 mice | GED-0507-34-Levo | 30 mg/kg/day (oral) | Reduction in protein levels | [2] |
| Collagen I-II Protein Levels | DSS-induced chronic colitis in C57BL/6 mice | GED-0507-34-Levo | 30 mg/kg/day (oral) | Reduction in protein levels | [2] |
| Interleukin-13 (IL-13) Expression | DSS-induced chronic colitis in C57BL/6 mice | GED-0507-34-Levo | 30 mg/kg/day (oral) | 1.89-fold reduction (P < 0.05) | [2] |
| Connective Tissue Growth Factor (CTGF) Expression | DSS-induced chronic colitis in C57BL/6 mice | GED-0507-34-Levo | 30 mg/kg/day (oral) | 2.2-fold reduction (P < 0.005) | [2] |
In Vitro and Ex Vivo Studies
The effects of GED-0507-34-Levo have also been investigated in in vitro and ex vivo models using intestinal cell lines and primary cells from UC patients.
| Parameter | Model | Treatment | Outcome | Reference |
| PPARγ Activation | Caco-2 cells transfected with PPRE-Luc reporter system | GED-0507-34-Levo | 100 to 150-fold higher activation than 5-ASA | [3] |
| TGF-β-induced α-SMA mRNA Expression | Intestinal fibroblast and epithelial cell lines | GED-0507-34-Levo | Inhibition of TGF-β-induced activation | [2] |
| TGF-β-induced Fibronectin mRNA Expression | Intestinal fibroblast and epithelial cell lines | GED-0507-34-Levo | Inhibition of TGF-β-induced activation | [2] |
| TGFB Expression | Primary human intestinal fibroblasts from UC patients | GED-0507-34-Levo | Reduction in expression | [2] |
| ACTA1 Expression | Primary human intestinal fibroblasts from UC patients | GED-0507-34-Levo | Reduction in expression | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vivo: DSS-Induced Chronic Colitis in Mice
Figure 3: Experimental workflow for the in vivo DSS-induced colitis model.
Protocol:
-
Animals: 110 C57BL/6 mice were used for the study.[2]
-
Induction of Chronic Colitis: Chronic colitis was induced by administering three cycles of 2.5% (wt/vol) dextran sulfate sodium (DSS) in the drinking water for a total of 6 weeks.[2]
-
Treatment: A cohort of mice received daily oral administration of GED-0507-34-Levo at a dose of 30 mg/kg/day.[2]
-
Evaluation:
-
Macroscopic and Histological Assessment: At the end of the treatment period, the colons were excised and evaluated for macroscopic signs of inflammation (e.g., ulceration, thickening). Tissue samples were then processed for histological analysis to assess microscopic changes, including inflammatory cell infiltration and crypt damage.[2]
-
Molecular Analysis: Colonic tissue was collected for the analysis of gene and protein expression of key inflammatory and fibrotic markers. This included quantitative real-time PCR (qPCR) for genes such as Acta2, COL1a1, and Fn1, and Western blotting or immunohistochemistry for proteins like α-SMA and Collagen I-II.[2]
-
In Vitro: TGF-β Stimulation of Intestinal Fibroblasts and Epithelial Cells
Protocol:
-
Cell Culture:
-
Intestinal fibroblast and epithelial cell lines (e.g., CCD-18Co and Caco-2, respectively) were cultured under standard conditions.
-
Primary human intestinal fibroblasts were isolated from biopsies of ulcerative colitis patients and cultured.
-
-
TGF-β Stimulation: Cells were stimulated with recombinant human TGF-β to induce a pro-fibrotic phenotype.
-
Treatment: GED-0507-34-Levo was added to the cell culture medium at various concentrations to assess its inhibitory effect on TGF-β-induced changes.
-
Analysis of Fibrotic Markers: After the treatment period, cells were harvested for the analysis of fibrotic markers.
-
mRNA Expression: Quantitative real-time PCR (qPCR) was performed to measure the mRNA levels of genes such as ACTA2 (α-SMA) and FN1 (Fibronectin).
-
Protein Expression: Western blotting or immunofluorescence was used to determine the protein levels of α-SMA and fibronectin.
-
PPARγ Activation Assay
Protocol:
-
Cell Line and Reporter System: A suitable cell line (e.g., Caco-2) was transiently or stably transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) in its promoter.
-
Treatment: The transfected cells were treated with GED-0507-34-Levo at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) was used as a positive control, and a vehicle control was also included.
-
Luciferase Assay: After an appropriate incubation period, cell lysates were prepared, and luciferase activity was measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control was calculated to determine the potency of GED-0507-34-Levo as a PPARγ activator.
Toxicological Assessment
Preclinical safety and toxicological studies have indicated that GED-0507-34-Levo is well-tolerated. In rats and dogs, the no-observable-adverse-effect-level (NOAEL) was established at doses up to 2000 mg/kg/day.[4] Furthermore, GED-0507-34-Levo did not exhibit any genotoxicity or chromosomal aberrations in the Ames test and in human lymphocytes.[4]
Conclusion
The preclinical data for GED-0507-34-Levo strongly support its development as a novel therapeutic agent for ulcerative colitis. Its dual anti-inflammatory and anti-fibrotic actions, mediated through potent PPARγ modulation, address key pathological features of the disease. The significantly higher potency compared to 5-ASA, coupled with a favorable safety profile, positions GED-0507-34-Levo as a promising candidate for future clinical investigation in patients with ulcerative colitis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.
References
The Role of N-acetyl-GED-0507-34-LEVO in the Management of Acne Vulgaris: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acne vulgaris is a multifactorial inflammatory skin condition with a significant impact on quality of life. Current therapeutic strategies often target individual pathogenic factors, but there is a growing need for novel treatments with broader mechanisms of action. N-acetyl-GED-0507-34-LEVO is an emerging topical therapeutic agent that modulates the peroxisome proliferator-activated receptor-γ (PPARγ), a key regulator of cutaneous homeostasis. Preclinical and clinical studies have demonstrated its potential to address several key aspects of acne pathogenesis, including abnormal sebocyte differentiation, dysregulated sebum production, and inflammation. This technical guide provides a comprehensive overview of the existing data on N-acetyl-GED-0507-34-LEVO, with a focus on its mechanism of action, clinical efficacy, and the experimental protocols used in its evaluation.
Introduction
Acne vulgaris is a chronic skin disease characterized by the formation of comedones, papules, pustules, nodules, and cysts, primarily on the face, neck, and trunk. The pathophysiology of acne is complex and involves four primary interconnected factors: follicular hyperkeratinization, excess sebum production, proliferation of Cutibacterium acnes (C. acnes), and inflammation. Peroxisome proliferator-activated receptor-γ (PPARγ) has been identified as a critical nuclear receptor in the skin, playing a significant role in regulating sebaceous gland function, keratinocyte differentiation, and inflammatory responses.[1][2] Dysregulation of PPARγ signaling has been implicated in the development of acne.[3]
N-acetyl-GED-0507-34-LEVO is a novel small molecule designed to selectively modulate PPARγ activity.[4] By targeting this key receptor, it offers a multimodal approach to acne therapy by simultaneously addressing hyperkeratinization, sebogenesis, and inflammation.[1][2] This document will detail the scientific basis for the use of N-acetyl-GED-0507-34-LEVO in acne vulgaris, presenting the available quantitative data, experimental methodologies, and relevant signaling pathways.
Mechanism of Action: PPARγ Modulation
N-acetyl-GED-0507-34-LEVO functions as a selective PPARγ modulator.[4] Its therapeutic effects in acne are believed to stem from its ability to influence multiple downstream pathways upon binding to and activating PPARγ in cutaneous cells, primarily sebocytes and keratinocytes.[1][2]
Induction of Sebocyte Differentiation and Normalization of Sebum Production
In vitro studies have shown that N-acetyl-GED-0507-34-LEVO promotes the differentiation of sebocytes.[3][5] This is a crucial mechanism, as altered sebocyte differentiation is considered a key factor in the pathogenesis of acne.[5] By inducing differentiation, N-acetyl-GED-0507-34-LEVO helps to normalize the process of sebum production, leading to an improvement in the composition of sebum.[3]
Anti-inflammatory Effects via NF-κB Inhibition
A cornerstone of the therapeutic action of N-acetyl-GED-0507-34-LEVO is its potent anti-inflammatory activity.[4] Activation of PPARγ by N-acetyl-GED-0507-34-LEVO interferes with the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] Specifically, it inhibits the nuclear translocation of the p65 subunit of NF-κB, a key step in the activation of this pro-inflammatory transcription factor.[4] This inhibition leads to a downstream reduction in the expression of various inflammatory cytokines, including interleukin-6 (IL-6) and interleukin-8 (IL-8).[4]
Figure 1: Proposed signaling pathway of N-acetyl-GED-0507-34-LEVO in acne.
Quantitative Data from Clinical Trials
A phase IIb randomized, double-blind, vehicle-controlled clinical trial has provided significant quantitative data on the efficacy and safety of N-acetyl-GED-0507-34-LEVO in patients with moderate-to-severe facial acne vulgaris.[1]
Efficacy Data
The primary efficacy endpoints of the phase IIb trial were the percentage change from baseline in total lesion count (TLC) and the proportion of patients achieving Investigator's Global Assessment (IGA) success (defined as a score of 0 or 1) at week 12.[1]
| Treatment Group | Mean Percentage Change in TLC (95% CI) | p-value vs. Vehicle | IGA Success Rate (95% CI) | p-value vs. Vehicle |
| NAC-GED 5% | -57.1% (-60.8 to -53.4) | <0.001 | 45% (38 to 53) | <0.001 |
| NAC-GED 2% | -44.7% (-49.1 to -40.1) | <0.001 | 33% | Not Significant |
| Vehicle | -33.9% (-37.6 to -30.2) | - | 24% (18 to 31) | - |
| Table 1: Efficacy of N-acetyl-GED-0507-34-LEVO at 12 Weeks[1] |
Safety and Tolerability
The safety profile of N-acetyl-GED-0507-34-LEVO was found to be comparable to that of the vehicle. The percentage of patients experiencing one or more adverse events (AEs) was similar across all treatment groups.[1]
| Treatment Group | Percentage of Patients with ≥1 AE |
| NAC-GED 5% | 19% |
| NAC-GED 2% | 16% |
| Vehicle | 19% |
| Table 2: Safety Profile of N-acetyl-GED-0507-34-LEVO[1] |
Experimental Protocols
The following sections outline the general methodologies employed in the preclinical and clinical evaluation of N-acetyl-GED-0507-34-LEVO.
In Vitro Sebocyte Differentiation Assay
Objective: To assess the effect of N-acetyl-GED-0507-34-LEVO on the differentiation of human sebocytes.
Methodology:
-
Cell Culture: Primary human sebocytes or immortalized sebocyte cell lines (e.g., SZ95) are cultured in appropriate growth medium.
-
Treatment: Cells are treated with varying concentrations of N-acetyl-GED-0507-34-LEVO or a vehicle control for a specified duration (e.g., 24-72 hours).
-
Assessment of Differentiation Markers:
-
Western Blot: Cellular lysates are collected and subjected to SDS-PAGE and Western blotting to analyze the expression of sebocyte differentiation markers such as Keratin 7 (K7) and Epithelial Membrane Antigen (EMA).
-
Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and stained with antibodies against differentiation markers. The localization and expression levels of these markers are visualized using fluorescence microscopy.
-
-
Lipid Analysis: Intracellular lipid accumulation, a hallmark of sebocyte differentiation, can be quantified using Oil Red O staining followed by spectrophotometric analysis.
Figure 2: Workflow for in vitro sebocyte differentiation assay.
In Vitro Anti-inflammatory Assays
Objective: To evaluate the anti-inflammatory properties of N-acetyl-GED-0507-34-LEVO in keratinocytes.
Methodology:
-
Cell Culture: Human keratinocytes (e.g., HaCaT cells) are cultured to sub-confluency.
-
Inflammatory Challenge: Cells are pre-treated with N-acetyl-GED-0507-34-LEVO or vehicle, followed by stimulation with a pro-inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
NF-κB Nuclear Translocation Assay (Immunofluorescence):
-
Cells are fixed and stained with an antibody against the p65 subunit of NF-κB.
-
Nuclear translocation of p65 is visualized and quantified using fluorescence microscopy.
-
-
Cytokine Measurement (ELISA):
-
Cell culture supernatants are collected.
-
The concentrations of pro-inflammatory cytokines such as IL-6 and IL-8 are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
-
NF-κB Reporter Assay (Luciferase Assay):
-
Keratinocytes are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
Following treatment and inflammatory stimulation, cell lysates are assayed for luciferase activity, which is indicative of NF-κB transcriptional activity.
-
Clinical Trial Protocol for Efficacy and Safety
Objective: To assess the efficacy and safety of topical N-acetyl-GED-0507-34-LEVO in patients with acne vulgaris.
Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.
Participant Population: Patients aged 12-40 years with moderate-to-severe facial acne vulgaris, defined by an IGA score of 3 or 4 and a specified range of inflammatory and non-inflammatory lesions.
Treatment Regimen:
-
Participants are randomized to receive N-acetyl-GED-0507-34-LEVO gel (e.g., 2% or 5%) or a vehicle gel.
-
The assigned treatment is applied topically to the face once daily for a duration of 12 weeks.
Assessments:
-
Efficacy:
-
Total, inflammatory, and non-inflammatory lesion counts are performed at baseline and subsequent follow-up visits.
-
IGA is assessed by the investigator at each visit.
-
-
Safety:
-
Adverse events are monitored and recorded throughout the study.
-
Local skin tolerability is assessed (e.g., erythema, scaling, itching, and burning).
-
Figure 3: Logical flow of a phase IIb clinical trial for N-acetyl-GED-0507-34-LEVO.
Conclusion and Future Directions
N-acetyl-GED-0507-34-LEVO represents a promising novel therapeutic agent for acne vulgaris with a unique, multimodal mechanism of action centered on the modulation of PPARγ. The available data from a phase IIb clinical trial demonstrates a significant and clinically meaningful improvement in acne severity with a favorable safety profile.[1] Its ability to induce sebocyte differentiation, normalize sebum production, and exert potent anti-inflammatory effects addresses multiple key pathogenic factors of acne.[3][4]
Further research, including the completion of ongoing phase III clinical trials, will be crucial to fully elucidate the therapeutic potential and long-term safety of N-acetyl-GED-0507-34-LEVO.[4] Additionally, further preclinical studies may help to refine our understanding of its molecular mechanisms and identify potential biomarkers for treatment response. The development of selective PPARγ modulators like N-acetyl-GED-0507-34-LEVO marks a significant advancement in the field of dermatology and offers a promising new avenue for the effective management of acne vulgaris.
References
The Impact of GED-0507-34-Levo on Cytokine Expression in Keratinocytes: A Technical Overview
For Immediate Release
LILLE, France – The selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, GED-0507-34-Levo, has demonstrated significant anti-inflammatory effects on human keratinocytes by suppressing the expression of key pro-inflammatory cytokines. This technical guide provides an in-depth analysis of the mechanism of action, experimental data, and methodologies related to the effects of GED-0507-34-Levo on cytokine expression in these crucial skin cells. This information is intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: PPARγ Modulation and NF-κB Inhibition
GED-0507-34-Levo exerts its anti-inflammatory effects primarily through the activation of the PPARγ receptor. As a selective PPARγ modulator, it influences the inflammatory cascade by inhibiting the nuclear translocation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[1] The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the transcription and subsequent expression of a wide range of pro-inflammatory cytokines and other inflammatory mediators.[1]
This targeted action on the PPARγ-NF-κB signaling axis allows GED-0507-34-Levo to effectively control inflammation in skin cells, a key factor in various inflammatory skin conditions.[1]
Visualization of the Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which GED-0507-34-Levo modulates cytokine expression in keratinocytes.
References
Methodological & Application
Topical N-acetyl-GED-0507-34-LEVO Gel: Application Notes and Protocols for Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the topical use of N-acetyl-GED-0507-34-LEVO (NAC-GED) gel in dermatological research, with a primary focus on its application in the treatment of acne vulgaris. This document includes a summary of key clinical trial data, detailed experimental protocols, and visualizations of the relevant biological pathways and study designs.
Mechanism of Action
N-acetyl-GED-0507-34-LEVO is a selective modulator of the peroxisome proliferator-activated receptor-γ (PPARγ).[1][2][3][4] PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, cell differentiation, and inflammation.[1][5] In the context of dermatology, NAC-GED's modulation of PPARγ is believed to address several factors in acne pathogenesis by:
-
Inducing sebocyte differentiation: This helps to normalize sebum production.[1][4]
-
Improving sebum composition: This can reduce the inflammatory potential of sebum.[1][4]
-
Controlling inflammation: NAC-GED has been shown to suppress inflammatory pathways, including the inhibition of NF-κB nuclear translocation, which reduces the expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[3]
Preliminary in vitro and in vivo studies have supported the efficacy of NAC-GED in these areas, making it a promising candidate for acne treatment.[1][4][6]
Data Presentation
Table 1: Efficacy of NAC-GED Gel in a Phase IIb Randomized Controlled Trial[1][7]
| Treatment Group | N | Mean % Change in Total Lesion Count (TLC) from Baseline (95% CI) | p-value (vs. Vehicle) | Investigator Global Assessment (IGA) Success Rate (95% CI) | p-value (vs. Vehicle) |
| NAC-GED 5% | 150 | -57.1% (-60.8 to -53.4) | < 0.001 | 45% (38 to 53) | < 0.001 |
| NAC-GED 2% | 150 | -44.7% (-49.1 to -40.1) | < 0.001 | 33% | Not Significant |
| Vehicle | 150 | -33.9% (-37.6 to -30.2) | - | 24% (18 to 31) | - |
Table 2: Safety Profile of NAC-GED Gel in a Phase IIb Randomized Controlled Trial[1][8][9]
| Treatment Group | Percentage of Patients with One or More Adverse Events (AEs) |
| NAC-GED 5% | 19% |
| NAC-GED 2% | 16% |
| Vehicle | 19% |
Experimental Protocols
Phase IIb Clinical Trial Protocol for Acne Vulgaris[1][6][7][8]
1. Study Design:
-
A multi-center, randomized, double-blind, vehicle-controlled, parallel-group study.[7]
2. Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Acne forms other than facial acne vulgaris.
-
History of unresponsiveness to conventional acne treatments.
-
Use of systemic treatments or phototherapy for acne.
-
Presence of other active skin diseases that could interfere with the evaluation.
-
3. Treatment Regimen:
-
Patients were randomized to one of three treatment arms: NAC-GED 5% gel, NAC-GED 2% gel, or vehicle gel.
-
A bean-sized amount of the assigned gel was applied as a thin film to the entire facial area once daily for 12 weeks.[7]
-
The application was to be on clean, dry skin, avoiding the eyes and mouth.[7]
4. Efficacy and Safety Assessments:
-
Co-Primary Efficacy Endpoints (at Week 12):
-
Safety Endpoints:
-
Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).[6]
-
5. Long-Term Extension Study:
-
Eligible participants who completed the 12-week treatment were offered to continue in an open-label long-term study with NAC-GED 5% gel for up to 52 weeks to assess long-term safety and efficacy.[7][9][10]
Visualizations
Caption: Signaling pathway of N-acetyl-GED-0507-34-LEVO in skin cells.
Caption: Experimental workflow of the Phase IIb clinical trial.
References
- 1. Efficacy and safety of N-acetyl-GED-0507-34-LEVO gel in patients with moderate-to severe facial acne vulgaris: a phase IIb randomized double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAC-GED 5% gel promising treatment option for moderate to severe acne [medicaldialogues.in]
- 3. GED-0507-34 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Efficacy and safety of N‐acetyl‐GED‐0507‐34‐LEVO gel in patients with moderate‐to severe facial acne vulgaris: a phase IIb randomized double‐blind, vehicle‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cris.unibo.it [cris.unibo.it]
- 7. ISRCTN [isrctn.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ISRCTN [isrctn.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
Application Notes and Protocols for GED-0507-34-Levo in Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GED-0507-34-Levo is a novel, orally bioavailable modulator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] Preclinical studies have demonstrated its potential therapeutic effects in models of inflammatory and fibrotic diseases, primarily focusing on intestinal fibrosis.[1][2][3] These notes provide a comprehensive overview of the dosage, administration, and experimental protocols from key preclinical animal studies to guide further research and development.
I. Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies involving GED-0507-34-Levo.
Table 1: Dosage and Administration in a Murine Model of Intestinal Fibrosis
| Parameter | Details | Reference |
| Drug | GED-0507-34-Levo | [1][2] |
| Animal Model | C57BL/6 mice with Dextran Sulfate Sodium (DSS)-induced chronic colitis and fibrosis | [1][2][4] |
| Dosage | 30 mg/kg/day | [1][2] |
| Route of Administration | Oral gavage | [2] |
| Frequency | Daily | [1][2] |
| Duration | Started from the second cycle of DSS administration for a total of 6 weeks | [1][2] |
Table 2: Summary of Efficacy in DSS-Induced Murine Colitis Model
| Endpoint | Observation | Fold/Percentage Change | p-value | Reference |
| Macroscopic & Microscopic Lesions | Amelioration of intestinal lesions | 35% reduction in total macroscopic score; 91% reduction in histological score | p < 0.05; p < 0.01 | [5] |
| Colon Weight/Length Ratio | Significant decrease | 26% decrease | p < 0.05 | [5] |
| Profibrotic Gene Expression | ||||
| Acta2 (α-SMA) | Reduction | 1.48-fold | p < 0.05 | [1] |
| COL1a1 (Collagen I) | Reduction | 1.93-fold | p < 0.005 | [1] |
| Fn1 (Fibronectin) | Reduction | 1.03-fold | p < 0.05 | [1] |
| Fibrotic Marker Protein Levels | ||||
| Collagen I-III | Reduction | 48% reduction | p < 0.05 | [5] |
| Inflammatory Markers | ||||
| CTGF | Reduction | 35% reduction (tissue); 2.2-fold (gene) | p < 0.05; p < 0.005 | [1][5] |
| IL-13 | Reduction | 50% reduction (tissue); 1.89-fold (gene) | p < 0.01; p < 0.05 | [1][5] |
II. Experimental Protocols
A. Induction of Colonic Fibrosis in Mice
This protocol describes the induction of chronic colitis and subsequent fibrosis in mice using Dextran Sulfate Sodium (DSS), a well-established model for studying intestinal fibrosis.[1][2]
Materials:
-
Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000)
-
Drinking water
-
GED-0507-34-Levo
-
Vehicle for oral gavage
Procedure:
-
Induce chronic colitis in C57BL/6 mice by administering 2.5% (w/v) DSS in their drinking water for 5-10 days.[1][2][5]
-
Follow the DSS administration with a period of 7 days of regular drinking water to allow for recovery and the development of fibrotic changes.[2]
-
Repeat this cycle for a total of 3 cycles over 6 weeks to establish a robust model of intestinal fibrosis.[1][2]
-
Divide the mice into three groups: a control group, a DSS-treated group, and a DSS-treated group receiving GED-0507-34-Levo.[2][3]
-
For the treatment group, administer GED-0507-34-Levo at a dose of 30 mg/kg/day via oral gavage.[2] Begin the administration from the start of the second DSS cycle.[2]
-
At the end of the 6-week period, sacrifice the mice and collect colon samples for macroscopic scoring, histological analysis, and molecular and cellular analysis.[1][2]
B. Assessment of Intestinal Fibrosis
1. Macroscopic and Histological Scoring:
-
Macroscopic Scoring: Evaluate the colon for visible signs of damage and inflammation.[5]
-
Histological Scoring: Process colon tissue samples for histological staining (e.g., Hematoxylin and Eosin, Picrosirius Red for collagen) to assess the degree of inflammation and fibrosis.[5] The histological score is determined based on the extent of tissue damage and cellular infiltration.[5]
2. Gene and Protein Expression Analysis:
-
RNA Extraction and qRT-PCR: Isolate total RNA from colon tissue samples and perform quantitative real-time PCR to measure the mRNA expression levels of key fibrotic markers such as Acta2 (α-SMA), COL1a1, Fn1, CTGF, and IL-13.[1]
-
Immunohistochemistry and Immunoblotting: Analyze the protein levels of fibrotic markers like Collagen types I-III, α-SMA, and components of the TGF-β/Smad pathway (TGF-β1, Smad3) using immunohistochemistry on tissue sections and immunoblotting of tissue lysates.[3]
III. Signaling Pathways and Experimental Workflow
A. TGF-β/Smad Signaling Pathway
GED-0507-34-Levo is a PPARγ agonist that has been shown to antagonize the pro-fibrotic TGF-β/Smad signaling pathway.[2][3][6] The diagram below illustrates the canonical TGF-β/Smad pathway, which is a key target in the anti-fibrotic action of GED-0507-34-Levo.
Caption: Canonical TGF-β/Smad signaling pathway.
B. Experimental Workflow for Preclinical Evaluation of GED-0507-34-Levo
The following diagram outlines the typical workflow for evaluating the efficacy of GED-0507-34-Levo in a preclinical model of intestinal fibrosis.
Caption: Preclinical experimental workflow for GED-0507-34-Levo.
Disclaimer: These application notes and protocols are intended for research purposes only and are based on published preclinical data. They should be adapted and optimized for specific experimental conditions. Appropriate safety precautions and ethical guidelines for animal research must be followed.
References
- 1. Novel PPARγ Modulator GED-0507-34 Levo Ameliorates Inflammation-driven Intestinal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-fibrotic effect of a novel PPAR-γ ligand, GED-0507-34 LEVO, in DSS induced colonic fibrosis in mice | Italian Journal of Anatomy and Embryology [oajournals.fupress.net]
- 3. researchgate.net [researchgate.net]
- 4. GED-0507-34 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. oajournals.fupress.net [oajournals.fupress.net]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of GED-0507-34-Levo in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GED-0507-34-Levo is a modulator of the Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a key regulator of cellular differentiation, lipid metabolism, and inflammatory responses.[1] The anti-inflammatory properties of GED-0507-34-Levo are primarily attributed to its ability to inhibit the nuclear translocation of the transcription factor NF-κB.[1] This inhibition subsequently reduces the expression of a wide array of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1] These application notes provide detailed protocols for in vitro cell culture assays to characterize and quantify the anti-inflammatory effects of GED-0507-34-Levo.
Mechanism of Action: PPARγ Activation and NF-κB Inhibition
GED-0507-34-Levo acts as a PPARγ agonist. The activation of PPARγ by GED-0507-34-Levo interferes with the NF-κB signaling pathway, a central mediator of inflammation.[1] In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, initiating their transcription. GED-0507-34-Levo, through PPARγ activation, inhibits the nuclear translocation of NF-κB, thereby suppressing the inflammatory response.[1]
Experimental Protocols
The following protocols outline key in vitro assays to assess the anti-inflammatory effects of GED-0507-34-Levo.
PPARγ Activation Assay
This assay confirms the direct activation of the PPARγ receptor by GED-0507-34-Levo. A common method is a cell-based reporter assay.
Principle: HEK293 cells are transiently co-transfected with a plasmid expressing the human PPARγ and a reporter plasmid containing a PPARγ response element (PPRE) linked to a luciferase reporter gene. Activation of PPARγ by a ligand like GED-0507-34-Levo leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of GED-0507-34-Levo (e.g., 0.1, 1, 10, 100 µM) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Measurement: After 24 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the relative luciferase units (RLU) against the concentration of GED-0507-34-Levo to determine the dose-dependent activation of PPARγ.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes and quantifies the inhibitory effect of GED-0507-34-Levo on the translocation of NF-κB from the cytoplasm to the nucleus in response to an inflammatory stimulus.
Principle: Human keratinocytes (e.g., HaCaT cells) are pre-treated with GED-0507-34-Levo and then stimulated with an inflammatory agent like LPS or TNF-α. The subcellular localization of the p65 subunit of NF-κB is then determined by immunofluorescence microscopy.
Protocol:
-
Cell Culture and Seeding: Culture HaCaT cells in DMEM with 10% FBS. Seed the cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of GED-0507-34-Levo (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 30-60 minutes. Include unstimulated and vehicle-treated stimulated controls.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 1% BSA.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation by measuring the fluorescence intensity of the p65 signal in the nucleus versus the cytoplasm. A decrease in the nuclear-to-cytoplasmic fluorescence ratio in GED-0507-34-Levo-treated cells compared to the stimulated control indicates inhibition of NF-κB translocation.
Cytokine Production Assay (ELISA)
This assay quantifies the inhibitory effect of GED-0507-34-Levo on the production and secretion of pro-inflammatory cytokines.
Principle: Human keratinocytes or peripheral blood mononuclear cells (PBMCs) are pre-treated with GED-0507-34-Levo and then stimulated with an inflammatory agent. The concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture and Seeding: Culture human keratinocytes or isolate and culture PBMCs. Seed the cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of GED-0507-34-Levo (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 24 hours. Include unstimulated and vehicle-treated stimulated controls.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform an ELISA for the cytokines of interest (TNF-α, IL-6, IL-8) according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve. Determine the percentage inhibition of cytokine production by GED-0507-34-Levo at each concentration compared to the stimulated control.
Data Presentation
The quantitative data from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Effect of GED-0507-34-Levo on PPARγ Activation
| Concentration (µM) | Relative Luciferase Units (RLU) | Fold Activation vs. Vehicle |
| Vehicle (DMSO) | 100 ± 12 | 1.0 |
| GED-0507-34-Levo (0.1) | 150 ± 15 | 1.5 |
| GED-0507-34-Levo (1) | 350 ± 25 | 3.5 |
| GED-0507-34-Levo (10) | 800 ± 50 | 8.0 |
| GED-0507-34-Levo (100) | 1200 ± 80 | 12.0 |
| Rosiglitazone (10) | 1500 ± 100 | 15.0 |
Table 2: Inhibition of NF-κB Nuclear Translocation by GED-0507-34-Levo
| Treatment | Nuclear/Cytoplasmic Fluorescence Ratio | % Inhibition |
| Unstimulated | 0.5 ± 0.1 | - |
| LPS (1 µg/mL) | 3.0 ± 0.3 | 0 |
| LPS + GED-0507-34-Levo (1 µM) | 2.5 ± 0.2 | 16.7 |
| LPS + GED-0507-34-Levo (10 µM) | 1.5 ± 0.2 | 50.0 |
| LPS + GED-0507-34-Levo (50 µM) | 0.8 ± 0.1 | 73.3 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by GED-0507-34-Levo in Human Keratinocytes
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition | IL-8 (pg/mL) | % Inhibition |
| Unstimulated | < 10 | - | < 20 | - | < 50 | - |
| LPS (1 µg/mL) | 500 ± 40 | 0 | 800 ± 60 | 0 | 1200 ± 100 | 0 |
| LPS + GED-0507-34-Levo (1 µM) | 420 ± 35 | 16 | 680 ± 50 | 15 | 1020 ± 90 | 15 |
| LPS + GED-0507-34-Levo (10 µM) | 250 ± 20 | 50 | 400 ± 30 | 50 | 600 ± 50 | 50 |
| LPS + GED-0507-34-Levo (50 µM) | 100 ± 15 | 80 | 160 ± 20 | 80 | 240 ± 30 | 80 |
Note: The data presented in these tables are illustrative and may not represent the actual experimental results. They are intended to provide a template for data presentation.
References
Application Notes: Immunohistochemical Assessment of GED-0507-34-Levo's Impact on Fibrosis Markers
Introduction
GED-0507-34-Levo is a novel, selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator with potent anti-inflammatory and antifibrotic properties.[1][2][3][4] It has demonstrated significant efficacy in reducing fibrosis in preclinical models of intestinal and pulmonary fibrosis.[1][5][6] The primary mechanism of action involves the modulation of the TGF-β/Smad signaling pathway, a key regulator of fibrosis.[5][7] GED-0507-34-Levo has been shown to decrease the expression of critical profibrotic markers, including alpha-smooth muscle actin (α-SMA), Collagen I, and Fibronectin.[1][5] This document provides detailed protocols for the immunohistochemical (IHC) assessment of these markers to evaluate the therapeutic impact of GED-0507-34-Levo on tissue fibrosis.
Core Signaling Pathway
The antifibrotic effect of GED-0507-34-Levo is primarily mediated through its activation of PPARγ, which in turn antagonizes the pro-fibrotic TGF-β/Smad signaling pathway. This leads to a downstream reduction in the expression of key extracellular matrix proteins and myofibroblast activation markers.
Caption: Antifibrotic signaling pathway of GED-0507-34-Levo.
Experimental Workflow
A typical experimental workflow for assessing the impact of GED-0507-34-Levo on fibrosis markers using immunohistochemistry involves several key stages, from tissue collection to data analysis.
Caption: Experimental workflow for IHC analysis of fibrosis markers.
Quantitative Data Summary
The following table summarizes the reported effects of GED-0507-34-Levo on the gene expression of key fibrosis markers in a dextran sulfate sodium (DSS)-induced colitis model in mice.[5]
| Gene | Marker | Fold Change Reduction (GED vs. DSS) | P-value |
| Acta2 | α-SMA | 1.48 | < 0.05 |
| Col1a1 | Collagen I | 1.93 | < 0.005 |
| Fn1 | Fibronectin | 1.03 | < 0.05 |
Detailed Experimental Protocols
General Immunohistochemistry Protocol for Paraffin-Embedded Tissues
This protocol provides a general framework for the immunohistochemical staining of α-SMA, Collagen I, Fibronectin, and TGF-β1. Specific conditions for antigen retrieval and primary antibody dilutions should be optimized for each antibody and tissue type.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate Buffer, pH 6.0 or 1 mM EDTA, pH 8.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., Normal Goat Serum)
-
Primary Antibodies (see table below)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP Reagent
-
DAB Substrate Kit
-
Hematoxylin
-
Mounting Medium
Primary Antibody Recommendations:
| Target | Recommended Dilution | Antigen Retrieval |
| α-SMA | 1:200 - 1:400 | HIER with Citrate Buffer, pH 6.0 |
| Collagen I | 1:500 - 1:1000 | HIER with EDTA Buffer, pH 8.0 or Pepsin Digest[8] |
| Fibronectin | 1:50 - 1:200 | HIER with Citrate Buffer, pH 6.0 or HIER at pH 9.0[9] |
| TGF-β1 | 1:50 - 1:100 | HIER with Citrate Buffer, pH 6.0 |
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2x5 min), 95% (1x5 min), 70% (1x5 min).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in the appropriate antigen retrieval solution and heating in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse slides in PBS.
-
-
Blocking Endogenous Peroxidase:
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the recommended concentration.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times with PBS for 5 minutes each.
-
Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Wash slides three times with PBS for 5 minutes each.
-
Apply Streptavidin-HRP reagent and incubate for 30 minutes at room temperature.
-
Wash slides three times with PBS for 5 minutes each.
-
Apply the DAB substrate and incubate until the desired stain intensity develops (typically 2-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Immunohistochemistry is a powerful technique for visualizing and quantifying the in-situ expression of fibrosis markers. The protocols and data presented here provide a comprehensive guide for researchers to assess the antifibrotic efficacy of GED-0507-34-Levo. By evaluating changes in α-SMA, Collagen I, Fibronectin, and TGF-β1 expression, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic effects of this promising PPARγ modulator.
References
- 1. GED-0507 attenuates lung fibrosis by counteracting myofibroblast transdifferentiation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GED-0507 is a novel potential antifibrotic treatment option for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GED-0507 is a novel potential antifibrotic treatment option for pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GED 0507-34-Levo - AdisInsight [adisinsight.springer.com]
- 5. Novel PPARγ Modulator GED-0507-34 Levo Ameliorates Inflammation-driven Intestinal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GED-0507 attenuates lung fibrosis by counteracting myofibroblast transdifferentiation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oajournals.fupress.net [oajournals.fupress.net]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. dianova.com [dianova.com]
- 10. longislandab.com [longislandab.com]
- 11. Immunohistochemical Expression of TGF-Β1, SMAD4, SMAD7, TGFβRII and CD68-Positive TAM Densities in Papillary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Tissues Treated with GED-0507-34-Levo
Audience: Researchers, scientists, and drug development professionals.
Introduction
GED-0507-34-Levo is a novel, orally available small molecule that acts as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] It has shown potential therapeutic effects in inflammatory conditions, particularly in inflammatory bowel disease (IBD) and certain skin disorders.[2][3][4] The primary mechanism of action of GED-0507-34-Levo involves the activation of PPARγ, a nuclear receptor that plays a critical role in regulating inflammation, fibrosis, and cellular metabolism.[2][5] Activation of PPARγ by GED-0507-34-Levo can interfere with pro-inflammatory signaling pathways, such as the NF-κB pathway, and modulate the expression of genes involved in fibrosis and tissue remodeling.[2][5]
These application notes provide a summary of the reported effects of GED-0507-34-Levo on gene expression in preclinical models of intestinal fibrosis and detailed protocols for analyzing such changes. The provided information is intended to guide researchers in designing and executing experiments to evaluate the molecular effects of GED-0507-34-Levo in relevant biological systems.
Data Presentation: Gene Expression Changes in a Murine Model of Colitis
In a preclinical study using a dextran sulfate sodium (DSS)-induced chronic colitis model in mice, oral administration of GED-0507-34-Levo was shown to ameliorate intestinal fibrosis.[1][2] This anti-fibrotic effect was associated with significant changes in the expression of key pro-fibrotic and inflammatory genes in the colonic tissue. The following tables summarize the quantitative gene expression data from this study.
Table 1: Effect of GED-0507-34-Levo on the Expression of Pro-fibrotic Genes
| Gene | Gene Name | Function | Fold Change (vs. DSS-treated) | P-value |
| Acta2 | Actin, alpha 2, smooth muscle | Myofibroblast marker | 1.48-fold decrease | < 0.05 |
| COL1a1 | Collagen, type I, alpha 1 | Extracellular matrix component | 1.93-fold decrease | < 0.005 |
| Fn1 | Fibronectin 1 | Extracellular matrix component | 1.03-fold decrease | < 0.05 |
Table 2: Effect of GED-0507-34-Levo on the Expression of Inflammatory and Growth Factor Genes
| Gene | Gene Name | Function | Fold Change (vs. DSS-treated) | P-value |
| Il13 | Interleukin-13 | Pro-inflammatory cytokine | 1.89-fold decrease | < 0.05 |
| Ctgf | Connective tissue growth factor | Pro-fibrotic growth factor | 2.2-fold decrease | < 0.005 |
Signaling Pathway Modulated by GED-0507-34-Levo
The anti-inflammatory and anti-fibrotic effects of GED-0507-34-Levo are mediated through the activation of PPARγ, which in turn antagonizes the pro-fibrotic TGF-β/Smad signaling pathway and the pro-inflammatory NF-κB pathway. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action of GED-0507-34-Levo.
Experimental Protocols
The following protocols provide a general framework for the analysis of gene expression in intestinal tissues treated with GED-0507-34-Levo. These are composite protocols based on published methodologies and may require optimization for specific experimental conditions.
Protocol 1: RNA Extraction from Murine Colonic Tissue
This protocol describes the extraction of total RNA from fresh or frozen murine colonic tissue, a critical first step for subsequent gene expression analysis.
Materials:
-
TRI Reagent or similar phenol-based lysis solution
-
Handheld homogenizer
-
1.5 mL microcentrifuge tubes
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNA extraction kit with spin columns (optional, for improved purity)
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Excise the colonic tissue from the mouse and immediately wash with ice-cold, sterile phosphate-buffered saline (PBS) to remove any luminal contents.
-
Place the tissue in a pre-weighed 1.5 mL microcentrifuge tube and record the weight.
-
Add 1 mL of TRI Reagent per 50-100 mg of tissue.
-
Homogenize the tissue thoroughly using a handheld homogenizer until no visible tissue fragments remain.
-
Incubate the homogenate at room temperature for 5 minutes to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRI Reagent used. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate the sample at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
Carefully transfer the upper aqueous phase to a fresh microcentrifuge tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRI Reagent used in the initial homogenization. Mix by inverting the tube.
-
Incubate the sample at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
Discard the supernatant.
-
Wash the RNA pellet by adding at least 1 mL of 75% ethanol per 1 mL of TRI Reagent used. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol wash. Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µL) by pipetting up and down.
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Store the RNA at -80°C until further use.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the expression of target genes from the extracted RNA using a two-step RT-qPCR approach.
Materials:
-
Extracted total RNA
-
Reverse transcription kit (containing reverse transcriptase, dNTPs, and random primers or oligo(dT) primers)
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Gene-specific forward and reverse primers for target genes and a reference (housekeeping) gene
-
RNase-free water
-
qPCR instrument
-
Optical qPCR plates and seals
Procedure:
Step 1: Reverse Transcription (cDNA Synthesis)
-
In a sterile, RNase-free tube, prepare the reverse transcription reaction mixture according to the manufacturer's protocol. Typically, this involves combining a specific amount of total RNA (e.g., 1 µg) with the reverse transcriptase, primers, dNTPs, and reaction buffer.
-
Incubate the reaction mixture in a thermal cycler using the conditions recommended by the reverse transcription kit manufacturer. This will synthesize complementary DNA (cDNA) from the RNA template.
-
The resulting cDNA can be stored at -20°C.
Step 2: Quantitative PCR
-
Prepare the qPCR reaction mixture in a sterile tube by combining the qPCR master mix, forward and reverse primers for the gene of interest, and an appropriate amount of the synthesized cDNA. Prepare a separate reaction for each target gene and the reference gene for each sample. Also, include no-template controls (NTC) for each primer set.
-
Aliquot the reaction mixture into the wells of an optical qPCR plate.
-
Seal the plate with an optical seal.
-
Place the plate in the qPCR instrument and run the appropriate thermal cycling program. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be performed at the end of the run to verify the specificity of the amplified product.
-
Analyze the qPCR data using the instrument's software. Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method. This involves normalizing the Ct value of the target gene to the Ct value of the reference gene (ΔCt) and then comparing the ΔCt values of the treated samples to the control samples (ΔΔCt). The fold change in gene expression is typically calculated as 2-ΔΔCt.
Experimental Workflow for Gene Expression Analysis
The following diagram outlines the general workflow for conducting a gene expression analysis study to evaluate the effects of GED-0507-34-Levo.
Caption: General workflow for gene expression analysis.
References
- 1. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 2. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 3. Isolation of RNA from the Murine Colonic Tissue and qRT-PCR for Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-Seq differential expression analysis: An extended review and a software tool | PLOS One [journals.plos.org]
- 5. The novel PPARγ modulator GED-0507-34 Levo ameliorates inflammation-driven intestinal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Preparing GED 0507-34-Levo Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GED 0507-34-Levo, also known as N-acetyl-GED-0507-34-Levo (NAC-GED), is a selective modulator of the Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[1][2] As a PPARγ agonist, it plays a crucial role in regulating gene expression involved in lipid metabolism, inflammation, and cell differentiation.[2][3] This document provides detailed application notes and protocols for the preparation of this compound solutions for both in vitro and in vivo laboratory studies, ensuring accurate and reproducible experimental outcomes.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | This compound, GED-0507, N-acety-GED-0507-34 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [4] |
| Molecular Weight | 195.22 g/mol | [4] |
| Mechanism of Action | Peroxisome proliferator-activated receptor gamma (PPARγ) modulator | [1][5] |
Solution Preparation Protocols
In Vitro Stock Solutions
For cellular and molecular biology experiments, it is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent. While specific solubility data for this compound is not widely published, protocols for similar small molecule PPARγ modulators suggest the use of dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability. It is recommended to use the solution within 1-6 months when stored at -20°C and up to 6 months or longer at -80°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
In Vivo Formulation
For animal studies, this compound can be formulated as a suspension for oral administration. A previously published protocol for oral gavage in mice is detailed below.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium salt (0.5% w/v in water)
-
Tween 80 (1% v/v in water)
-
Sterile water
-
Homogenizer or sonicator
Protocol:
-
Vehicle Preparation: Prepare a solution of 0.5% Carboxymethylcellulose sodium salt and 1% Tween 80 in sterile water.
-
Suspension: Add the required amount of this compound powder to the vehicle to achieve the desired final concentration for dosing (e.g., for a 30 mg/kg dose).
-
Homogenization: Thoroughly mix the suspension using a homogenizer or sonicator until a uniform suspension is achieved.
-
Administration: The suspension should be administered immediately after preparation.
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing this compound solutions for laboratory use.
Mechanism of Action and Signaling Pathways
This compound functions as a selective PPARγ modulator. Upon binding to PPARγ, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This activity modulates processes such as adipogenesis, lipid metabolism, and inflammation.
Furthermore, activation of PPARγ by this compound can antagonize pro-inflammatory signaling pathways. It has been shown to interfere with the nuclear translocation of NF-κB, a key transcription factor involved in the inflammatory response. Additionally, this compound has been demonstrated to reduce components of the TGF-β/Smad pathway, which is implicated in fibrosis.
The diagrams below illustrate the canonical PPARγ signaling pathway and its interaction with the NF-κB and TGF-β pathways.
Safety Precautions
As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound powder and its solutions. Work should be conducted in a well-ventilated area or a chemical fume hood. Consult the material safety data sheet (MSDS) for comprehensive safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Efficacy and safety of N-acetyl-GED-0507-34-LEVO gel in patients with moderate-to severe facial acne vulgaris: a phase IIb randomized double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound - AdisInsight [adisinsight.springer.com]
Long-Term Safety and Efficacy of N-acetyl-GED-0507-34-LEVO Gel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the long-term safety and efficacy studies of N-acetyl-GED-0507-34-LEVO gel, a novel topical treatment for acne vulgaris. The information is compiled from clinical trial protocols and preliminary study results to guide further research and development.
Introduction
N-acetyl-GED-0507-34-LEVO is a selective peroxisome proliferator-activated receptor-γ (PPARγ) modulator.[1] Its mechanism of action in acne vulgaris is believed to involve the regulation of lipid metabolism, sebocyte differentiation, and inflammatory responses within the skin.[1] Long-term studies are crucial to ascertain the sustained safety and efficacy of this compound for chronic conditions like acne.
Quantitative Data Summary
While the definitive results from the 52-week long-term safety and efficacy study (GEDACNE-LT) are pending its completion, data from a 12-week, randomized, double-blind, vehicle-controlled Phase IIb clinical trial provides preliminary insights into the compound's performance.
Table 1: Efficacy of N-acetyl-GED-0507-34-LEVO Gel (12 Weeks)
| Efficacy Endpoint | N-acetyl-GED-0507-34-LEVO 5% Gel | N-acetyl-GED-0507-34-LEVO 2% Gel | Vehicle |
| Percentage Change in Total Lesion Count (TLC) | -57.1% | -44.7% | -33.9% |
| Investigator's Global Assessment (IGA) Success Rate | 45% | 33% | 24% |
| IGA success is defined as a score of 0 (clear) or 1 (almost clear) and at least a two-grade improvement from baseline.[2] |
Table 2: Safety Profile of N-acetyl-GED-0507-34-LEVO Gel (12 Weeks)
| Adverse Events (AEs) | N-acetyl-GED-0507-34-LEVO 5% Gel | N-acetyl-GED-0507-34-LEVO 2% Gel | Vehicle |
| Percentage of Patients with One or More AEs | 19% | 16% | 19% |
Experimental Protocols
Long-Term, Open-Label Safety and Efficacy Study (GEDACNE-LT) Protocol Summary
This protocol is for an ongoing Phase III, long-term, open-label, non-comparative study to evaluate the safety and efficacy of 5% N-acetyl-GED-0507-34-LEVO gel in patients with acne vulgaris over 52 weeks.[3]
1. Study Objectives:
-
Primary: To determine the long-term safety of 5% N-acetyl-GED-0507-34-LEVO gel applied once daily for up to 52 weeks.[3]
-
Secondary: To evaluate the long-term efficacy through investigator assessment of acne lesion counts and Investigator's Global Assessment (IGA).[3]
2. Patient Population:
-
Males and females aged 9 to less than 50 years with a diagnosis of acne vulgaris.[3]
-
Patients who have completed a preceding 12-week pivotal Phase III study are eligible to enroll in this open-label extension.[3]
3. Investigational Product Administration:
-
Dosage: A bean-sized amount of 5% N-acetyl-GED-0507-34-LEVO gel.[3]
-
Application: Applied as a thin film once daily to the entire facial area and, if affected, to the shoulders, upper back, and upper anterior chest. The gel is to be applied to clean, dry skin.[3]
-
Duration: Up to 52 weeks.[3]
4. Assessments:
-
Safety: Evaluated through the incidence and severity of adverse events (AEs), serious adverse events (SAEs), and local tolerability assessments (e.g., itching, redness, papules, blisters) at each study visit. Vital signs and overall health are also monitored.[4][5]
-
Efficacy: Assessed at baseline and at weeks 4, 12, 26, 38, and 52.[3] Efficacy measures include:
-
Quality of Life: Patient-reported outcomes are collected using a quality of life questionnaire at baseline, week 12, and week 52.[5]
5. Laboratory Tests:
-
Standard laboratory tests (hematology, biochemistry, and urinalysis) are conducted at baseline and specified follow-up visits to monitor for any systemic effects.[5]
Visualizations
Signaling Pathway
Caption: PPARγ signaling pathway activated by N-acetyl-GED-0507-34-LEVO.
Experimental Workflow
Caption: Workflow for the long-term safety and efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of N-acetyl-GED-0507-34-LEVO gel in patients with moderate-to severe facial acne vulgaris: a phase IIb randomized double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ISRCTN [isrctn.com]
- 4. New Insights into the Role of PPARγ in Skin Physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. isrctn.com [isrctn.com]
Troubleshooting & Optimization
Optimizing GED 0507-34-Levo dosage for maximum therapeutic effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of GED 0507-34-Levo for maximum therapeutic effect. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering a structured approach to problem-solving.
Issue 1: High Variability in In Vitro Assay Results
-
Question: My in vitro experiments with this compound show significant variability between replicates. What could be the cause, and how can I troubleshoot this?
-
Answer: High variability in in vitro assays can stem from several factors. Follow this step-by-step guide to identify and resolve the issue:
-
Cell Health and Confluency:
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Check: Ensure cells are healthy, within a consistent passage number, and plated at a uniform density. Over-confluent or stressed cells can respond differently to treatment.
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Solution: Standardize your cell seeding protocol and regularly monitor cell morphology.
-
-
Compound Solubility and Stability:
-
Check: this compound may have limited solubility in aqueous media. Precipitates can lead to inconsistent concentrations.
-
Solution: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in culture media. Visually inspect for any precipitation.
-
-
Pipetting Accuracy:
-
Check: Inaccurate pipetting, especially of small volumes, can introduce significant errors.
-
Solution: Use calibrated pipettes and consider preparing a master mix for treatments to minimize pipetting variability.
-
-
Assay Incubation Time:
-
Check: The timing of treatment and subsequent assays is critical. Inconsistent incubation times can lead to variable results.
-
Solution: Use a timer to ensure consistent incubation periods for all plates and replicates.
-
-
Issue 2: Unexpected Off-Target Effects or Cytotoxicity
-
Question: I am observing unexpected cytotoxicity or cellular changes that don't align with the known mechanism of this compound. What should I do?
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Answer: Unforeseen cellular effects can be concentration-dependent or related to the specific cell type.
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Dose-Response Curve:
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Action: Perform a comprehensive dose-response experiment to determine the optimal concentration range. This will help identify the threshold for cytotoxicity.
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Recommendation: Start with a broad range of concentrations and narrow it down based on the initial results.
-
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Vehicle Control:
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Check: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells, especially at higher concentrations.
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Solution: Always include a vehicle-only control group to differentiate the effects of the compound from those of the solvent.
-
-
Cell Line Specificity:
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Consideration: The expression of PPARγ and other relevant signaling molecules can vary significantly between different cell lines.
-
Action: If possible, confirm your findings in a second, relevant cell line to ensure the observed effects are not cell-type specific.
-
-
Frequently Asked Questions (FAQs)
General Information
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What is this compound? this compound is a novel, selective modulator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). It has demonstrated anti-inflammatory and anti-fibrotic properties in preclinical and clinical studies.[1][2]
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What is the mechanism of action of this compound? this compound functions by activating PPARγ, a nuclear receptor that plays a key role in regulating gene expression.[2] Activated PPARγ can interfere with pro-inflammatory signaling pathways, such as the NF-κB pathway, and modulate the TGF-β signaling pathway, which is involved in fibrosis.[2][3]
Dosage and Administration
-
What is a recommended starting dosage for in vitro experiments? A starting point for in vitro studies can be in the range of 1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell type and the specific assay. A dose-response study is always recommended to determine the EC50 for your experimental system. In a study on intestinal fibroblasts and epithelial cells, a concentration of 1 mM was used.[2]
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What dosages have been used in animal models? In a mouse model of intestinal fibrosis, an oral daily dose of 30 mg/kg of this compound was shown to be effective.[4]
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What dosages have been tested in humans? In a phase IIb clinical trial for acne vulgaris, a topical gel formulation of N-acetyl-GED-0507-34-LEVO was evaluated at concentrations of 2% and 5%, applied once daily.[5][6][7][8] The 5% gel was found to be more effective.[5][6][7][8]
Experimental Considerations
-
How should I prepare this compound for in vitro use? this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in cell culture medium. It is crucial to ensure the final concentration of the solvent in the culture medium is low (typically ≤0.1%) and consistent across all treatment groups, including a vehicle control.
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Are there any known off-target effects? While this compound is a selective PPARγ modulator, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out. Researchers should carefully monitor for unexpected cellular responses and consider appropriate control experiments.
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical and Clinical Studies
| Study Type | Model/Indication | Formulation | Dosage | Key Findings | Reference |
| In Vitro | Intestinal Fibroblasts and Epithelial Cells | Solution | 1 mM | Inhibited TGF-β-induced activation | [2] |
| In Vivo | Mouse Model of Intestinal Fibrosis | Oral Gavage | 30 mg/kg/day | Ameliorated intestinal fibrosis | [4] |
| Clinical Trial (Phase IIb) | Acne Vulgaris | Topical Gel | 2% | Significant reduction in total lesion count | [5][8] |
| Clinical Trial (Phase IIb) | Acne Vulgaris | Topical Gel | 5% | Superior efficacy in reducing total lesion count and improving IGA score | [5][8] |
Table 2: Efficacy of N-acetyl-GED-0507-34-LEVO in a Phase IIb Acne Vulgaris Trial
| Treatment Group | Mean Percentage Reduction in Total Lesion Count | Investigator's Global Assessment (IGA) Success Rate |
| 5% N-acetyl-GED-0507-34-LEVO Gel | -57.1% | 45% |
| 2% N-acetyl-GED-0507-34-LEVO Gel | -44.7% | 33% |
| Vehicle Gel (Placebo) | -33.9% | 24% |
Data from a 12-week, randomized, double-blind, vehicle-controlled study in patients with moderate-to-severe facial acne vulgaris.[5][8]
Experimental Protocols
1. In Vitro PPARγ Activation Assay (Luciferase Reporter Assay)
This protocol provides a general framework for assessing the activation of PPARγ by this compound using a luciferase reporter assay.
-
Materials:
-
HEK293 cells (or other suitable cell line)
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PPARγ expression vector
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PPRE (Peroxisome Proliferator Response Element)-driven luciferase reporter vector
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Transfection reagent
-
This compound
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Luciferase assay reagent
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96-well white, clear-bottom plates
-
-
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
2. Western Blot Analysis of Downstream Targets
This protocol can be used to assess the effect of this compound on the protein expression of downstream targets of the PPARγ, NF-κB, or TGF-β signaling pathways.
-
Materials:
-
Cell line of interest (e.g., HT29 for intestinal cells, SZ95 for sebocytes)
-
This compound
-
Lysis buffer
-
Protein assay kit
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SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p65, anti-SMAD3, anti-α-SMA)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Methodology:
-
Cell Treatment: Plate and treat cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody of interest, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: this compound activates PPARγ, leading to the regulation of target gene expression and the inhibition of the pro-inflammatory NF-κB signaling pathway.
Caption: this compound-activated PPARγ can interfere with the TGF-β signaling pathway, a key driver of fibrosis, by inhibiting the nuclear translocation of the SMAD complex.
Caption: A logical workflow for investigating the therapeutic potential of this compound, from initial in vitro screening to in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel PPARγ modulator GED-0507-34 Levo ameliorates inflammation-driven intestinal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel PPARγ Modulator GED-0507-34 Levo Ameliorates Inflammation-driven Intestinal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of N-acetyl-GED-0507-34-LEVO gel in patients with moderate-to severe facial acne vulgaris: a phase IIb randomized double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Efficacy and safety of N‐acetyl‐GED‐0507‐34‐LEVO gel in patients with moderate‐to severe facial acne vulgaris: a phase IIb randomized double‐blind, vehicle‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Challenges in the Clinical Development of GED-0507-34-Levo for Ulcerative Colitis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers and professionals involved in the clinical development of GED-0507-34-Levo for ulcerative colitis (UC). The primary challenge in its clinical development has been the premature termination of the Phase 2 clinical trial due to significant patient enrollment difficulties. This guide addresses this core issue and provides available data and protocols to inform future research.
Frequently Asked Questions (FAQs)
Q1: What was the primary objective of the GED-0507-34-Levo Phase 2 clinical trial for ulcerative colitis?
The main goal of the Phase 2 trial (NCT02808390) was to assess the efficacy and safety of two different doses of GED-0507-34-Levo for the treatment of patients with active, mild-to-moderate ulcerative colitis.[1][2] The primary outcome was to be measured by the change in the Ulcerative Colitis Disease Activity Index (UCDAI), a standard tool for assessing disease severity.[1][2]
Q2: What was the design of the terminated Phase 2 clinical trial?
The study was designed as a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[1][2] It consisted of three phases: a screening phase of up to four weeks, an eight-week double-blind treatment phase, and a follow-up phase at week nine.[1][2]
Q3: Why was the GED-0507-34-Levo Phase 2 trial for ulcerative colitis terminated?
The clinical trial was terminated after 17 months due to extremely low patient enrollment.[1] Only 19 out of the targeted 207 patients were enrolled in the study.[1] Consequently, no descriptive or comparative analyses of the outcome measures were performed, and the project for mild-to-moderate ulcerative colitis was discontinued.[1]
Q4: What are the potential reasons for the low patient enrollment in the trial?
While the specific reasons for the low enrollment in the GED-0507-34-Levo trial are not publicly detailed, general challenges in recruiting patients for Inflammatory Bowel Disease (IBD) clinical trials are well-documented. These can include:
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Restrictive eligibility criteria: Clinical trials in IBD often have stringent inclusion and exclusion criteria, which can significantly limit the pool of eligible patients.
-
Competition from other trials: A growing number of clinical trials for IBD therapies can lead to competition for a limited number of patients.
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Patient concerns: Patients may be hesitant to participate due to concerns about receiving a placebo, potential side effects, and the burden of study-related procedures like endoscopies.
-
Physician-related factors: Lack of dedicated time and training for clinical trial procedures can also impact recruitment at investigative sites.
Q5: What is the mechanism of action of GED-0507-34-Levo?
GED-0507-34-Levo is a novel modulator of the peroxisome proliferator-activated receptor-gamma (PPARγ).[3] PPARγ is a nuclear receptor that plays a key role in regulating inflammation and metabolism. Activation of PPARγ has been shown to have anti-inflammatory effects in the gut.
Q6: What preclinical evidence supports the use of GED-0507-34-Levo in ulcerative colitis?
Preclinical studies in animal models of colitis have demonstrated the anti-inflammatory and anti-fibrotic effects of GED-0507-34-Levo. In a dextran sulfate sodium (DSS)-induced colitis model in mice, GED-0507-34-Levo was shown to:
-
Improve macroscopic and microscopic intestinal lesions.[3]
-
Reduce the expression of pro-fibrotic genes.[3]
-
Inhibit the activation of intestinal fibroblasts, which are key mediators of fibrosis.[3]
These findings provided a strong rationale for investigating GED-0507-34-Levo as a potential therapeutic agent for ulcerative colitis.
Troubleshooting and Experimental Protocols
Given the early termination of the clinical trial, this section focuses on the intended experimental design to aid researchers in designing future studies.
Intended Phase 2 Clinical Trial Protocol (NCT02808390)
This section outlines the key components of the planned, but terminated, Phase 2 study.
Table 1: Summary of Intended Phase 2 Clinical Trial Design
| Parameter | Description |
| Study Title | A Phase 2, Randomized, Placebo-controlled, Multicenter Study to Investigate the Efficacy and Safety of GED-0507-34-Levo for Treatment of Subjects With Active Ulcerative Colitis |
| Phase | 2 |
| Study Design | Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group |
| Target Enrollment | 207 patients |
| Actual Enrollment | 19 patients |
| Patient Population | Active, mild-to-moderate ulcerative colitis |
| Treatment Arms | 1. GED-0507-34-Levo (Dose 1) 2. GED-0507-34-Levo (Dose 2) 3. Placebo |
| Primary Outcome | Change in Ulcerative Colitis Disease Activity Index (UCDAI) from baseline to Week 8 |
| Study Duration | Screening (up to 4 weeks), Treatment (8 weeks), Follow-up (1 week) |
| Status | Terminated due to low enrollment |
Preclinical Experimental Protocol: DSS-Induced Colitis in Mice
This protocol provides a general framework for inducing colitis in mice to test novel therapeutic agents like GED-0507-34-Levo, based on common methodologies.
Objective: To induce acute or chronic colitis in mice to evaluate the efficacy of a test compound.
Materials:
-
Dextran Sulfate Sodium (DSS) (molecular weight 36,000-50,000 kDa)
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Experimental mice (e.g., C57BL/6)
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Test compound (e.g., GED-0507-34-Levo) and vehicle control
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Standard laboratory equipment for animal housing, gavage, and tissue collection.
Methodology:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Induction of Colitis:
-
Acute Colitis: Administer 2-5% (w/v) DSS in the drinking water for 5-7 days.
-
Chronic Colitis: Administer cycles of DSS (e.g., 2.5% DSS for 5 days) followed by a recovery period with regular drinking water, repeated for several cycles.
-
-
Treatment Administration:
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Administer the test compound (e.g., GED-0507-34-Levo) or vehicle control daily via oral gavage, starting before, during, or after DSS administration, depending on the study design (prophylactic or therapeutic).
-
-
Monitoring:
-
Record daily body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the mice and collect the colon.
-
Measure colon length and weight.
-
Perform histological analysis of colon tissue sections to assess inflammation and tissue damage.
-
Conduct molecular analysis (e.g., qPCR, Western blot) on colon tissue to measure the expression of inflammatory and fibrotic markers.
-
Visualizations
Caption: Intended workflow of the terminated Phase 2 clinical trial for GED-0507-34-Levo in ulcerative colitis.
Caption: Proposed signaling pathway for the therapeutic action of GED-0507-34-Levo in ulcerative colitis.
References
Potential side effects of PPARγ modulators like GED 0507-34-Levo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PPARγ modulators, with a specific focus on GED-0507-34-Levo.
Frequently Asked Questions (FAQs)
Q1: What are the known potential side effects of PPARγ modulators as a class?
A1: PPARγ modulators, particularly full agonists like thiazolidinediones (TZDs), have been associated with a range of side effects. These can include weight gain, fluid retention and peripheral edema, and an increased risk of congestive heart failure.[1][2] Some studies have also suggested a potential for bone loss and an increased risk of fractures.[3] The development of selective PPARγ modulators (SPPARγMs) aims to minimize these adverse effects while retaining the therapeutic benefits.[2][4][5][6]
Q2: What is GED-0507-34-Levo and what is its known safety profile?
A2: GED-0507-34-Levo is a selective PPARγ modulator.[7] It has been investigated primarily as a topical treatment for acne vulgaris under the name N-acetyl-GED-0507-34-LEVO (NAC-GED).[8][9] In clinical trials for this indication, it has been reported to be safe and well-tolerated.[9] For instance, in a phase IIb trial, the percentage of patients experiencing one or more adverse events was similar between the NAC-GED 5% group (19%), the NAC-GED 2% group (16%), and the vehicle group (19%).[9] A clinical trial for ulcerative colitis was terminated early due to low enrollment, not due to safety concerns.[7]
Q3: What are the basic chemical properties of GED-0507-34-Levo relevant to in vitro experiments?
Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro experiments with PPARγ modulators like GED-0507-34-Levo.
Problem 1: Inconsistent or No Compound Activity in a Cell-Based Assay
-
Possible Cause 1: Compound Solubility and Stability.
-
Troubleshooting Step:
-
Confirm the solubility of GED-0507-34-Levo in your chosen solvent at the stock concentration.
-
Visually inspect the stock solution and the final concentration in the cell culture medium for any signs of precipitation.
-
Prepare fresh stock solutions regularly and store them appropriately (protected from light, at the recommended temperature).
-
Consider performing a solubility test in your specific cell culture medium.
-
-
-
Possible Cause 2: Suboptimal Cell Health.
-
Troubleshooting Step:
-
Ensure cells are healthy, within a low passage number, and not overgrown at the time of treatment.
-
Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay to rule out cytotoxicity of the compound at the tested concentrations.
-
-
-
Possible Cause 3: Assay-Specific Issues (e.g., Reporter Gene Assay).
-
Troubleshooting Step:
-
Verify the integrity of your reporter plasmid and the efficiency of your transfection.
-
Include a positive control (e.g., a known PPARγ agonist like rosiglitazone) to ensure the assay system is responsive.
-
Optimize the incubation time with the compound.
-
-
Problem 2: High Background Signal or Off-Target Effects
-
Possible Cause 1: Compound Interference with Assay Detection.
-
Troubleshooting Step:
-
For luciferase-based assays, run a control with the compound in the absence of cells but with the luciferase enzyme and substrate to check for direct inhibition or enhancement of the enzyme.[11]
-
For fluorescence-based assays (e.g., FRET), check for autofluorescence of the compound at the excitation and emission wavelengths used.
-
-
-
Possible Cause 2: Activation of Other Nuclear Receptors.
-
Troubleshooting Step:
-
If specificity is a concern, consider performing counter-screens with reporter assays for other related nuclear receptors (e.g., PPARα, PPARδ).
-
-
Quantitative Data on Side Effects of PPARγ Modulators
The following table summarizes the incidence of selected adverse events for different PPARγ modulators based on clinical trial data. It is important to note that these trials may have different patient populations, durations, and methodologies, so direct comparisons should be made with caution.
| Adverse Event | Rosiglitazone | Pioglitazone | N-acetyl-GED-0507-34-LEVO (Topical) |
| Congestive Heart Failure | Increased risk observed in some meta-analyses. In the RECORD trial, the hazard ratio was 2.10 compared to active control.[12] | Increased risk of serious heart failure (HR 1.41 in one meta-analysis).[13] | Not reported in topical acne studies. |
| Myocardial Infarction | Data has been conflicting. Some meta-analyses suggested an increased risk, while others found no significant difference.[14][15][16] | Some studies suggest a potential for a lower risk compared to rosiglitazone.[17] | Not reported in topical acne studies. |
| Weight Gain | A known side effect.[1] | A known side effect.[1] | Not reported in topical acne studies. |
| Edema | A common side effect.[1] | A common side effect.[1] | Not reported in topical acne studies. |
| Bone Fracture | Associated with an increased risk. | A meta-analysis showed a significant increase in fracture risk.[3] | Not reported in topical acne studies. |
| Any Adverse Event (in specific trials) | Not specified in the provided results. | Not specified in the provided results. | 19% (5% gel), 16% (2% gel) vs. 19% (vehicle) in a phase IIb acne trial.[9] |
Key Experimental Protocols
Adipocyte Differentiation Assay
This protocol is used to assess the potential of a compound to induce the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ activation.
Methodology:
-
Cell Plating: Seed 3T3-L1 preadipocytes into a 96-well plate at a density of 3 x 10^4 cells/well and grow to confluence in DMEM with 10% calf serum.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with a differentiation medium containing DMEM with 10% fetal bovine serum, insulin, dexamethasone, and IBMX. Include the test compound (e.g., GED-0507-34-Levo at various concentrations) and a positive control (e.g., rosiglitazone) in parallel wells.
-
Maintenance: After 3 days (Day 3), replace the differentiation medium with a maintenance medium containing DMEM with 10% fetal bovine serum and insulin, along with the test compound.
-
Staining for Lipid Accumulation: On day 8-10, fix the cells with 10% formalin and stain with Oil Red O solution to visualize lipid droplets, which are indicative of mature adipocytes.
-
Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at approximately 500 nm to quantify the extent of adipogenesis.
PPARγ Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate the PPARγ receptor and induce the transcription of a reporter gene.
Methodology:
-
Cell Transfection: Co-transfect HEK293 cells in a 96-well plate with a PPARγ expression vector and a reporter vector containing a firefly luciferase gene under the control of a PPAR response element (PPRE). A control plasmid expressing Renilla luciferase can be included for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound (e.g., GED-0507-34-Levo) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rosiglitazone).
-
Cell Lysis and Luciferase Measurement: After 18-24 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as fold activation over the vehicle control.[18][19]
TR-FRET Coactivator Recruitment Assay
This in vitro assay determines if a compound promotes the interaction between the PPARγ ligand-binding domain (LBD) and a coactivator peptide.
Methodology:
-
Assay Setup: In a microplate, combine a GST-tagged PPARγ LBD, a biotinylated coactivator peptide (e.g., from SRC1 or PGC-1α), and the test compound (e.g., GED-0507-34-Levo).
-
Detection Reagents: Add a Europium-labeled anti-GST antibody (donor fluorophore) and streptavidin-allophycocyanin (APC) (acceptor fluorophore).
-
FRET Measurement: If the test compound induces the binding of the coactivator peptide to the PPARγ LBD, the donor and acceptor fluorophores will be brought into close proximity, resulting in a Förster Resonance Energy Transfer (FRET) signal. This signal is measured using a time-resolved fluorescence reader.
-
Data Analysis: The FRET signal is typically expressed as a ratio of the acceptor and donor emission intensities. The potency of the compound is determined by generating a dose-response curve.
Visualizations
Caption: PPARγ Signaling Pathway.
Caption: Experimental Workflow for PPARγ Modulators.
Caption: Troubleshooting Experimental Issues.
References
- 1. Pioglitazone: side effect and safety profile | Semantic Scholar [semanticscholar.org]
- 2. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Selective PPAR-γ Modulators by Combining Pharmacophore Modeling, Molecular Docking, and Adipogenesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Modulator of Nuclear Receptor PPARγ with Reduced Adipogenic Potential Ameliorates Experimental Nephrotic Syndrome | bioRxiv [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Efficacy and safety of N-acetyl-GED-0507-34-LEVO gel in patients with moderate-to severe facial acne vulgaris: a phase IIb randomized double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GED-0507-34-Levo | C10H13NO3 | CID 67008033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Association of Pioglitazone With Major Adverse Cardiovascular Events, All-Cause Mortality, and Heart Failure Hospitalizations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cardiac safety profile of rosiglitazone: a comprehensive meta-analysis of randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Uncertain effects of rosiglitazone on the risk for myocardial infarction and cardiovascular death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bmj.com [bmj.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Stability and storage of GED 0507-34-Levo in a laboratory setting
This technical support center provides guidance on the stability and storage of GED-0507-34-Levo for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid GED-0507-34-Levo?
A1: While specific long-term stability data for solid GED-0507-34-Levo is not publicly available, general best practices for storing small molecule compounds should be followed to ensure its integrity.[1] These include:
-
Temperature: For long-term storage, it is recommended to store the solid compound at -20°C. For short-term storage, 2-8°C is acceptable.[1]
-
Light: Protect the compound from light by storing it in an amber vial or a light-blocking container.[2]
-
Moisture: Store in a tightly sealed container with a desiccant to prevent moisture absorption.[1]
-
Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[1]
Q2: How should I prepare and store solutions of GED-0507-34-Levo?
A2: The stability of GED-0507-34-Levo in solution is dependent on the solvent, concentration, and storage conditions.
-
Solvent Selection: The choice of solvent will depend on the experimental requirements. Common solvents for similar small molecules include DMSO, ethanol, and dimethylformamide (DMF). It is crucial to determine the solubility of GED-0507-34-Levo in the chosen solvent before preparing high-concentration stock solutions.
-
Stock Solutions: Prepare high-concentration stock solutions and aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage of Solutions: For optimal stability, store solutions at -80°C. If frequent use is required, storage at -20°C is a viable alternative for shorter periods. Avoid storing solutions at room temperature for extended periods.
Q3: What are the potential degradation pathways for GED-0507-34-Levo?
A3: Although specific degradation pathways for GED-0507-34-Levo have not been detailed in the available literature, small molecules of this nature are generally susceptible to degradation through:
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.[3]
-
Oxidation: Degradation due to reaction with oxygen. This can be accelerated by the presence of certain metal ions or exposure to light.[3]
-
Photodegradation: Degradation upon exposure to light, particularly UV light.[2][3]
To identify specific degradation products, it is recommended to perform forced degradation studies.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of GED-0507-34-Levo stock solution. | - Prepare fresh stock solutions. - Aliquot stock solutions to minimize freeze-thaw cycles. - Verify the stability of the compound in the experimental solvent and conditions. |
| Loss of compound activity | Improper storage of solid compound or solutions. | - Review and adhere to recommended storage conditions (temperature, light, moisture). - Perform a quality control check (e.g., HPLC, NMR) on the compound to assess its purity. |
| Appearance of unexpected peaks in chromatography | Presence of degradation products. | - Conduct forced degradation studies to identify potential degradants. - Develop a stability-indicating HPLC method to separate the parent compound from its degradation products.[6][7][8][9] |
| Precipitation of the compound in solution | Poor solubility or exceeding the solubility limit. | - Determine the solubility of GED-0507-34-Levo in the chosen solvent. - Consider using a different solvent or a lower concentration. - Gentle warming or sonication may help to redissolve the compound, but be cautious of potential degradation at elevated temperatures. |
Experimental Protocols
Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying GED-0507-34-Levo and separating it from any degradation products.[6][7][8][9]
Objective: To develop an HPLC method that can resolve the parent drug from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it is a versatile choice for a wide range of small molecules.
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid or ammonium acetate in water) and an organic phase (e.g., acetonitrile or methanol).
-
Optimize the gradient profile to achieve good separation of all peaks.
-
-
Wavelength Detection: Determine the wavelength of maximum absorbance (λmax) of GED-0507-34-Levo using a UV-Vis spectrophotometer. Use this wavelength for detection.
-
Forced Degradation Sample Analysis: Inject samples from forced degradation studies (see protocol below) to challenge the method's ability to separate the parent peak from degradation product peaks.
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]
Forced Degradation Studies
Forced degradation studies help to identify potential degradation pathways and the intrinsic stability of the molecule.[4][5]
Objective: To generate potential degradation products of GED-0507-34-Levo under various stress conditions.
Methodology:
Subject solutions of GED-0507-34-Levo to the following conditions, aiming for 5-20% degradation of the active pharmaceutical ingredient[4][11]:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 24-48 hours |
| Neutral Hydrolysis | Water at 60°C for 24-48 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Photostability | Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. |
Analysis: Analyze the stressed samples at various time points using the developed stability-indicating HPLC method.
Signaling Pathways
GED-0507-34-Levo is a modulator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[12][13] Its mechanism of action involves the inhibition of the NF-κB pathway and modulation of the TGF-β signaling pathway.[14][15]
Caption: GED-0507-34-Levo activates PPARγ, which in turn inhibits the NF-κB pathway, leading to a reduction in pro-inflammatory cytokine production and inflammation.
Caption: GED-0507-34-Levo modulates the TGF-β signaling pathway, which can influence fibroblast activation and extracellular matrix deposition, key processes in fibrosis.
Experimental Workflow
Caption: A typical workflow for assessing the stability of GED-0507-34-Levo in a laboratory setting.
References
- 1. gmpplastic.com [gmpplastic.com]
- 2. Best practices for storing pharmaceuticals - Veterinary Practice News [veterinarypracticenews.com]
- 3. Forced Degradation Studies - STEMart [ste-mart.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. jddtonline.info [jddtonline.info]
- 8. ijpsr.com [ijpsr.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 11. pharmtech.com [pharmtech.com]
- 12. Efficacy and safety of N-acetyl-GED-0507-34-LEVO gel in patients with moderate-to severe facial acne vulgaris: a phase IIb randomized double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GED 0507-34-Levo - AdisInsight [adisinsight.springer.com]
- 14. The novel PPARγ modulator GED-0507-34 Levo ameliorates inflammation-driven intestinal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GED-0507-34 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Overcoming Low Patient Enrollment in IBD Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low patient enrollment in clinical trials for Inflammatory Bowel Disease (IBD) treatments. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the consistent decline in patient enrollment rates for IBD clinical trials?
A1: The decline in enrollment for IBD clinical trials is a multifaceted issue.[1][2][3] Key contributing factors include:
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Increased number of clinical trials: A growing number of IBD clinical trials are competing for a limited pool of eligible patients.[2][4]
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Availability of effective treatments: The success of previously approved therapies leads to a decreased willingness among patients to enroll in placebo-controlled trials.[5]
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Strict eligibility criteria: Overly restrictive inclusion and exclusion criteria significantly reduce the number of potential participants.[1][2][6] In fact, only about 31.1% of IBD patients are eligible to participate in a typical randomized controlled trial (RCT).[6]
-
High screen failure rates: A significant percentage of interested patients are ultimately deemed ineligible during the screening process, with screen failure rates approaching 50% in Ulcerative Colitis (UC) and 70% in Crohn's Disease (CD).[5] This is often due to a lack of correlation between clinical symptoms and endoscopic activity.[2]
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Patient concerns: Patients often have fears about receiving a placebo, potential side effects, the burden of frequent visits and invasive procedures like endoscopies, and the time commitment involved.[4][7][8]
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Physician-related factors: Lack of dedicated time and training for clinical trial recruitment can be a significant barrier at the physician level.[1][2]
Q2: What are the most significant deterrents for patients considering participation in an IBD clinical trial?
A2: From the patient's perspective, several aspects of clinical trial design are major deterrents.[7] A survey of IBD patients revealed the following as the most significant barriers to enrollment:
-
Frequent doctor visits (69%)[7]
-
Requirement of colonoscopy (55%)[7]
-
Requirement of sigmoidoscopy (49%)[7]
-
Blinding (the possibility of receiving a placebo) (46%)[7]
The cumulative effect of these requirements is substantial; with the addition of each of these components, the percentage of interested patients drops significantly.[7]
Q3: How can patient-centric approaches improve recruitment and retention in IBD trials?
A3: Patient-centric approaches, which prioritize the needs and experiences of participants, can significantly enhance recruitment and retention.[9] Key strategies include:
-
Improved Communication and Education: Providing clear, easily understandable information about the trial, including the rationale for the study design and post-trial access to the drug, can reduce fear and misunderstanding.[1][4]
-
Simplified Trial Protocols: Reducing the number of visits, using virtual consultations, and minimizing invasive procedures can lessen the burden on patients.[5][9]
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Patient Partnership: Involving patients in the design of the clinical trial can help ensure that the protocol is more manageable and relevant to their concerns.[4]
-
Transparency: Openly communicating the potential risks and benefits builds trust and confidence among participants.[9]
Troubleshooting Guides
Problem: High Screen Failure Rate
| Potential Cause | Troubleshooting Steps |
| Mismatch between clinical symptoms and endoscopic findings. [2] | - Re-evaluate endoscopic scoring systems for better reflection of overall inflammation.[2]- Consider broader inclusion criteria that do not solely rely on central reading of endoscopic images at screening. |
| Restrictive inclusion/exclusion criteria regarding concomitant medications. [5] | - Review and simplify the list of exclusionary concomitant medications to what is strictly necessary for trial integrity.- Allow for more flexibility in managing common IBD-related medications. |
| Complex and burdensome screening procedures. | - Streamline the screening process to reduce the number of visits and procedures required before enrollment.- Utilize electronic health records (EHR) and patient registries to pre-identify potentially eligible candidates.[1] |
Problem: Low Patient Interest and Engagement
| Potential Cause | Troubleshooting Steps |
| Fear of placebo and potential for disease worsening. [3][4] | - Implement higher drug-to-placebo ratios (e.g., 2:1 or 3:1).[5]- Clearly communicate the possibility of open-label extension studies.[8][10]- Provide educational materials explaining the rationale and safeguards of placebo-controlled trials.[1] |
| Burdensome time commitment and logistical challenges. [8] | - Offer decentralized trial options, including virtual visits and remote monitoring.[9][10]- Provide support for travel and accommodation if in-person visits are necessary.- Reduce the overall length and complexity of the trial.[8] |
| Lack of awareness and understanding of clinical trials. [3] | - Develop and disseminate clear, patient-friendly educational materials (brochures, videos, etc.).[1]- Utilize social media and patient advocacy groups to raise awareness.[10]- Ensure healthcare providers have the resources and training to effectively communicate trial opportunities to their patients.[1][2] |
Data Presentation
Table 1: Declining Patient Enrollment Rates in IBD Clinical Trials (Patients per site per month)
| Disease | 1998 | 2018 |
| Ulcerative Colitis (UC) | 0.32 | 0.13 |
| Crohn's Disease (CD) | 0.65 | 0.10 |
Table 2: Factors Influencing Patient Willingness to Participate in IBD Clinical Trials
| Deterrent Study Requirements | Percentage of Patients Deterred |
| Frequent Doctor Visits | 69% |
| Requirement of Colonoscopy | 55% |
| Requirement of Sigmoidoscopy | 49% |
| Blinding (Placebo) | 46% |
Source: Inflammatory Bowel Diseases Journal[7]
Table 3: Effectiveness of Different Patient Recruitment Strategies
| Recruitment Method | Key Findings |
| Bulk EMR Messaging | Highest recruitment and response rates, least time to implement, lowest cost.[11][12] |
| In-person Clinician Discussion | Traditional method, can be time-consuming and costly.[12] |
| Hybrid Approach | Combines EMR messaging and in-person discussion. |
Source: Crohn's & Colitis 360[11][12]
Experimental Protocols
Protocol: Implementing a Patient-Centric Recruitment Strategy
-
Establish a Patient Advisory Group (PAG):
-
Recruit a diverse group of IBD patients to provide input on the clinical trial protocol.
-
Conduct regular meetings to discuss study design, patient-facing materials, and potential recruitment barriers.
-
-
Develop Patient-Friendly Educational Materials:
-
Create a suite of materials (e.g., brochures, videos, website content) that explain the clinical trial in plain language.
-
The PAG should review and approve all materials to ensure clarity and relevance.
-
-
Optimize the Informed Consent Process:
-
Simplify the language of the informed consent form.[1]
-
Utilize multimedia tools to explain complex concepts.
-
Allow ample time for patients to review the document and ask questions.
-
-
Implement a Multi-Channel Recruitment Approach:
-
Digital Outreach: Leverage EHR systems for bulk messaging to potentially eligible patients.[11][12] Utilize social media and online patient communities to disseminate information about the trial.[10]
-
Clinician Engagement: Provide training and resources to gastroenterologists and their staff to facilitate discussions about the trial with their patients.[1][2]
-
Community Partnerships: Collaborate with patient advocacy groups to raise awareness and build trust.
-
-
Reduce Participant Burden:
-
Incorporate virtual visits and remote monitoring where feasible.[10]
-
Streamline data collection and minimize the number of required procedures.
-
Offer logistical support, such as transportation and accommodation assistance.
-
Visualizations
Caption: Workflow for identifying and enrolling patients in IBD clinical trials.
Caption: Key barriers contributing to low patient enrollment in IBD trials.
Caption: Pathway from patient input to improved enrollment in clinical trials.
References
- 1. The challenge of declining enrolment in inflammatory bowel disease [clinicaltrialsarena.com]
- 2. Declining Enrolment and Other Challenges in IBD Clinical Trials: Causes and Potential Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inflammatory Bowel Disease Patients’ Perspectives of Clinical Trials: A Global Quantitative and Qualitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psi-cro.com [psi-cro.com]
- 6. Evolution of Eligibility Criteria in Inflammatory Bowel Disease Clinical Trials: A Clinical Trial Databank Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. medrxiv.org [medrxiv.org]
- 9. clinicaltrialzone.com [clinicaltrialzone.com]
- 10. Reversing the Tide: Improving the Recruitment of Patients With Inflammatory Bowel Disease in Clinical Trials in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient Recruitment Strategies for Behavioral Clinical Trials in Adults with Inflammatory Bowel Diseases: An Analysis of the ADEPT (Addressing Disability Effectively with Psychosocial Telehealth) Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Interpreting variable results in preclinical studies of GED 0507-34-Levo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GED-0507-34-Levo in preclinical settings. The information provided aims to help interpret and troubleshoot variable results that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is GED-0507-34-Levo and what is its primary mechanism of action?
GED-0507-34-Levo is an orally active, small-molecule modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] As a PPARγ agonist, it binds to and activates this nuclear receptor, which in turn regulates the transcription of a wide range of genes involved in inflammation, metabolism, and fibrosis.[2][3] Its therapeutic potential is being explored for inflammatory conditions, including inflammatory bowel disease (IBD) and acne.[1][4]
Q2: What are the known downstream signaling pathways affected by GED-0507-34-Levo?
GED-0507-34-Levo primarily exerts its effects through the activation of PPARγ. This activation leads to the modulation of two key signaling pathways involved in inflammation and fibrosis:
-
Inhibition of the NF-κB (Nuclear Factor-kappa B) pathway: PPARγ activation can interfere with the NF-κB signaling cascade, a central pathway in the inflammatory response. By inhibiting NF-κB, GED-0507-34-Levo can reduce the expression of pro-inflammatory cytokines.[2][3]
-
Antagonism of the TGF-β/Smad (Transforming Growth Factor-beta) pathway: GED-0507-34-Levo has been shown to counteract the pro-fibrotic effects of the TGF-β/Smad pathway.[2][5][6] This is achieved by reducing the expression of key mediators of fibrosis.[5][7]
Q3: Why am I observing variable efficacy of GED-0507-34-Levo in my preclinical colitis model?
Variable results with GED-0507-34-Levo in preclinical colitis models can arise from several factors:
-
Choice of Animal Model: The two most common chemically-induced colitis models, dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzenesulfonic acid (TNBS), induce inflammation through different mechanisms. The DSS model primarily reflects the innate immune response and epithelial barrier dysfunction, whereas the TNBS model is more representative of a T-cell-mediated adaptive immune response.[8] The efficacy of a PPARγ modulator like GED-0507-34-Levo may differ between these models.
-
Dose and Route of Administration: As with any therapeutic agent, the dose of GED-0507-34-Levo is critical. Insufficient dosage may lead to a lack of efficacy, while the optimal therapeutic window can be narrow. The route of administration (e.g., oral gavage, intraperitoneal) can also influence bioavailability and, consequently, efficacy.
-
Severity and Stage of Disease: The timing of treatment initiation (prophylactic vs. therapeutic) and the severity of the induced colitis can significantly impact the observed effects. The anti-inflammatory and anti-fibrotic actions of GED-0507-34-Levo may be more pronounced at specific stages of the disease.
-
Genetic Background of Animals: Different mouse or rat strains can exhibit varying susceptibility to colitis induction and may respond differently to therapeutic interventions due to their distinct genetic backgrounds.
-
Microbiome Composition: The gut microbiome plays a crucial role in the pathogenesis of IBD and can influence the host's response to treatment. Variations in the microbiome of experimental animals could contribute to inconsistent results.
Troubleshooting Guide
Issue 1: Inconsistent Reduction in Disease Activity Index (DAI)
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Dose | Perform a dose-response study to determine the optimal therapeutic dose of GED-0507-34-Levo in your specific model. Published studies have used doses around 30 mg/kg/day for oral administration in mice.[5][7] |
| Variability in Colitis Induction | Ensure consistent and reproducible induction of colitis. For DSS, this includes using DSS of the same molecular weight and from the same supplier, and carefully controlling the concentration and duration of administration. For TNBS, standardize the volume and concentration of the TNBS/ethanol solution and the depth of intrarectal administration. |
| Inconsistent Scoring | Use a standardized and validated DAI scoring system. Blinding the observer to the treatment groups is crucial to prevent bias. |
| Timing of Assessment | Assess DAI at multiple time points throughout the study to capture the dynamics of the disease and the treatment effect. |
Issue 2: Discrepancies between Macroscopic and Histological Findings
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Subjectivity in Scoring | Employ standardized and validated scoring systems for both macroscopic and histological assessments. For histology, consider using indices like the Geboes Score or Robarts Histopathology Index.[9] Blinding of the pathologist is essential. |
| Sampling Error | When collecting tissue for histology, ensure that samples are taken from standardized locations in the colon and include the areas with the most severe macroscopic damage. |
| Differential Effects of Treatment | GED-0507-34-Levo may have more pronounced effects on certain aspects of the disease (e.g., reducing inflammation) than on others (e.g., promoting tissue repair). Correlate specific histological features with macroscopic scores. |
Data Presentation
Table 1: Summary of Preclinical Efficacy of GED-0507-34-Levo in a DSS-Induced Chronic Colitis Model in Mice
| Parameter | Control (DSS only) | GED-0507-34-Levo (30 mg/kg/day, oral) | Fold Change | Reference |
| Profibrotic Gene Expression | [7] | |||
| Acta2 (α-SMA) | Increased | Reduced | 1.48-fold decrease | [7] |
| COL1a1 (Collagen, type I, alpha 1) | Increased | Reduced | 1.93-fold decrease | [7] |
| Fn1 (Fibronectin 1) | Increased | Reduced | 1.03-fold decrease | [7] |
| Other Markers | [7] | |||
| Interleukin-13 | Increased | Reduced | 1.89-fold decrease | [7] |
| Connective tissue growth factor | Increased | Reduced | 2.2-fold decrease | [7] |
| Macroscopic and Microscopic Scores | High | Improved | - | [7] |
Note: This table summarizes data from a single study and is intended to provide an example of the expected effects of GED-0507-34-Levo. Results may vary depending on the specific experimental conditions.
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice (Acute Model)
-
Animals: 8-12 week old C57BL/6 mice are commonly used.
-
DSS Administration: Dissolve 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in sterile drinking water. Provide this solution as the sole source of drinking water for 5-7 consecutive days.
-
Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
Endpoint: At the end of the treatment period, euthanize the mice and collect the colon for macroscopic scoring, histological analysis, and measurement of inflammatory markers.
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis in Mice
-
Animals: BALB/c or SJL/J mice are often used.
-
Sensitization (Optional): A pre-sensitization step with TNBS on the skin can enhance the colonic inflammation.
-
Induction: Anesthetize the mice and slowly administer 100-150 mg/kg TNBS dissolved in 50% ethanol intrarectally using a catheter.
-
Monitoring: Monitor the mice for changes in body weight, stool consistency, and signs of distress.
-
Endpoint: Euthanize the mice at a predetermined time point (e.g., 3-7 days after induction) and collect the colon for analysis.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by GED-0507-34-Levo.
Experimental Workflow
References
- 1. GED 0507-34-Levo - AdisInsight [adisinsight.springer.com]
- 2. GED-0507-34 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Efficacy and safety of N-acetyl-GED-0507-34-LEVO gel in patients with moderate-to severe facial acne vulgaris: a phase IIb randomized double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-fibrotic effect of a novel PPAR-γ ligand, GED-0507-34 LEVO, in DSS induced colonic fibrosis in mice | Italian Journal of Anatomy and Embryology [oajournals.fupress.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. An international consensus to standardize integration of histopathology in ulcerative colitis clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-acetyl-GED-0507-34-LEVO Gel for Acne Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acetyl-GED-0507-34-LEVO gel for the treatment of acne vulgaris.
Frequently Asked Questions (FAQs)
Q1: What is N-acetyl-GED-0507-34-LEVO and what is its mechanism of action in acne?
A1: N-acetyl-GED-0507-34-LEVO is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.[1][2] In the context of acne, its mechanism of action is multifactorial. It has demonstrated anti-inflammatory activity in sebocytes and keratinocytes, modulates sebum production, and helps to normalize the proliferation and differentiation process of keratinocytes that can be altered by pro-inflammatory cytokines.[1] By activating PPARγ, it can interfere with the NF-κB nuclear translocation, a key step in the inflammatory cascade.[1]
Q2: What concentrations of N-acetyl-GED-0507-34-LEVO gel have been clinically evaluated for acne treatment?
A2: Clinical trials have evaluated N-acetyl-GED-0507-34-LEVO gel at concentrations of 2% and 5% for the treatment of moderate-to-severe facial acne vulgaris.[2][3][4]
Q3: What were the key efficacy findings from the clinical trials?
A3: In a phase IIb randomized, double-blind, vehicle-controlled trial, the 5% N-acetyl-GED-0507-34-LEVO gel demonstrated a statistically significant reduction in total lesion count and a higher Investigator's Global Assessment (IGA) success rate compared to the vehicle.[2][3][4] The 2% concentration also showed a significant reduction in total lesion count, but the IGA success rate was not statistically significant compared to the vehicle.[2][3]
Q4: What is the safety and tolerability profile of N-acetyl-GED-0507-34-LEVO gel?
A4: The topical application of N-acetyl-GED-0507-34-LEVO gel at both 2% and 5% concentrations has been found to be safe and well-tolerated.[2][5][6] The percentage of patients experiencing one or more adverse events was similar across the 2%, 5%, and vehicle groups in clinical trials.[2][6] Potential minor side effects may include allergic or irritant reactions, manifesting as itching, redness, papules, or blisters, which typically resolve upon discontinuation of treatment.[5][6]
Q5: How should the N-acetyl-GED-0507-34-LEVO gel be stored?
A5: While specific storage conditions for experimental batches may vary, topical preparations are generally stored at controlled room temperature, away from direct light and heat, to prevent degradation of the active pharmaceutical ingredient (API) and maintain the physical stability of the gel.
Troubleshooting Guide
Formulation and Physical Stability
Q1: My N-acetyl-GED-0507-34-LEVO gel is showing signs of phase separation. What could be the cause and how can I fix it?
A1: Phase separation in a gel can be caused by several factors, including improper emulsification, inadequate stabilization, or temperature fluctuations.[7]
-
Troubleshooting Steps:
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Review Emulsification Process: Ensure that the emulsification technique provides sufficient shear to create a stable emulsion. The speed and duration of mixing are critical.[8]
-
Check Ingredient Compatibility: Verify the compatibility of all excipients in your formulation.
-
Optimize Stabilizer Concentration: The concentration of your stabilizing agent may be insufficient. A systematic titration of the stabilizer concentration may be necessary.
-
Control Temperature: Avoid drastic temperature changes during manufacturing and storage, as this can disrupt the gel matrix.[8]
-
Q2: The viscosity of my gel is inconsistent between batches. What should I investigate?
A2: Inconsistent viscosity is a common issue in semi-solid formulations and can be influenced by several process parameters.[9]
-
Troubleshooting Steps:
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Standardize Mixing Parameters: The speed, time, and type of mixing can significantly impact the polymer structure of the gelling agent. Over-mixing, especially with high shear, can break down polymers and reduce viscosity.[8]
-
Control Heating and Cooling Rates: The rate at which the formulation is heated and cooled can affect the final consistency. Rapid cooling can lead to increased viscosity.[8]
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Monitor Raw Material Variability: Ensure the quality and specifications of your raw materials, particularly the gelling agent, are consistent across batches.
-
Verify Order of Ingredient Addition: The sequence of adding ingredients can be critical. For some polymers, proper hydration is necessary before other components are introduced.[8]
-
Q3: I am observing crystallization or precipitation of the API in my gel. What are the potential causes and solutions?
A3: API crystallization can occur due to supersaturation, improper pH, or interactions with other excipients.
-
Troubleshooting Steps:
-
Assess Solubilization: The solvent system may not be adequate to keep the N-acetyl-GED-0507-34-LEVO fully solubilized at the target concentration. You may need to adjust the solvent or co-solvent ratios.
-
Control pH: Ensure the pH of the final formulation is within a range that maintains the solubility of the API.
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Evaluate Cooling Rate: Rapid cooling during the manufacturing process can sometimes induce crystallization. A slower, more controlled cooling process may be beneficial.[8]
-
Experimental and Preclinical Issues
Q4: I am not observing the expected anti-inflammatory effects in my in vitro keratinocyte assay. What could be the issue?
A4: Several factors could contribute to a lack of efficacy in an in vitro setting.
-
Troubleshooting Steps:
-
Confirm Cellular Uptake: Verify that the N-acetyl-GED-0507-34-LEVO is penetrating the cell membrane to reach the PPARγ receptors.
-
Check for Contamination: Ensure cell cultures are not contaminated, which could interfere with the inflammatory response pathways.
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Verify Inflammatory Stimulus: Confirm that the inflammatory stimulus (e.g., LPS, TNF-α) is potent and used at the correct concentration to induce a measurable inflammatory response.
-
Assess API Activity: Ensure the N-acetyl-GED-0507-34-LEVO has not degraded. Perform a quality control check on the API.
-
Q5: In my animal model for acne, the vehicle control group is showing a significant reduction in lesions. Why might this be happening?
A5: A significant vehicle effect is not uncommon in acne studies.[10]
-
Possible Explanations:
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Moisturizing Effect: The gel vehicle itself may have moisturizing or barrier-enhancing properties that can help to reduce inflammation and improve the overall appearance of the skin.
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Occlusive Properties: The occlusive nature of a gel can hydrate the stratum corneum, which may have a modest therapeutic effect.
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Natural Disease Progression: The natural course of the induced acne model might involve some resolution over the study period.[10]
-
-
Recommendation: It is crucial to include a "no treatment" group in addition to the vehicle control to accurately determine the true effect of the vehicle and the active ingredient.[10]
Data Presentation
Table 1: Summary of Efficacy Results from Phase IIb Clinical Trial of N-acetyl-GED-0507-34-LEVO Gel
| Efficacy Endpoint | N-acetyl-GED-0507-34-LEVO 5% | N-acetyl-GED-0507-34-LEVO 2% | Vehicle |
| Percentage Change in Total Lesion Count (TLC) from Baseline | -57.1% (p<0.001 vs. vehicle)[3] | -44.7% (p<0.001 vs. vehicle)[3] | -33.9%[4] |
| Investigator's Global Assessment (IGA) Success Rate | 45% (p<0.001 vs. vehicle)[2][3] | 33% (p=not significant vs. vehicle)[2][3] | 24%[2][3] |
Table 2: Safety Profile from Phase IIb Clinical Trial
| Adverse Events (AEs) | N-acetyl-GED-0507-34-LEVO 5% | N-acetyl-GED-0507-34-LEVO 2% | Vehicle |
| Percentage of Patients with at least one AE | 19%[2][6] | 16%[2][6] | 19%[2][6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Inflammatory Activity in Human Sebocytes
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Cell Culture: Culture human sebocytes in an appropriate medium until they reach 80% confluency.
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Induction of Inflammation: Pre-treat the sebocytes with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) for a specified period (e.g., 24 hours) to induce an inflammatory response.
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Treatment: Treat the inflamed sebocytes with varying concentrations of N-acetyl-GED-0507-34-LEVO (e.g., 0.1 µM, 1 µM, 10 µM) dissolved in a suitable vehicle, alongside a vehicle-only control.
-
Analysis of Inflammatory Markers: After the treatment period (e.g., 24 hours), collect the cell culture supernatant and/or cell lysates.
-
Quantification: Use Enzyme-Linked Immunosorbent Assay (ELISA) or quantitative Polymerase Chain Reaction (qPCR) to measure the levels of key inflammatory cytokines such as IL-6, IL-8, and TNF-α.[1]
-
Data Interpretation: A significant reduction in the levels of these inflammatory markers in the N-acetyl-GED-0507-34-LEVO-treated groups compared to the vehicle control would indicate anti-inflammatory activity.
Protocol 2: Evaluation of a New Gel Concentration in a Rhino Mouse Model of Comedogenesis
-
Animal Model: Use rhino mice, which are known to develop comedones.
-
Acclimatization: Allow the mice to acclimatize to the laboratory conditions for at least one week.
-
Grouping: Divide the mice into the following groups (n=8-10 per group):
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Group 1: No treatment
-
Group 2: Vehicle gel
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Group 3: Positive control (e.g., topical retinoid)
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Group 4: N-acetyl-GED-0507-34-LEVO gel (new test concentration)
-
-
Treatment Application: Apply the respective treatments topically to a designated area on the backs of the mice once daily for a period of 2-4 weeks.
-
Assessment of Comedones: At the end of the treatment period, euthanize the mice and collect skin biopsies from the treated areas.
-
Histological Analysis: Process the biopsies for histological examination. Stain with Hematoxylin and Eosin (H&E) to visualize the utricles (comedones).
-
Quantification: Quantify the number and size of the comedones per unit area of skin under a microscope.
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Data Analysis: Compare the comedone counts between the treatment groups. A statistically significant reduction in comedones in the N-acetyl-GED-0507-34-LEVO group compared to the vehicle group would indicate efficacy.
Protocol 3: Human Clinical Trial Design for a New Gel Concentration
This protocol is based on FDA guidance for acne vulgaris studies.[11]
-
Study Design: A randomized, double-blind, vehicle-controlled, parallel-group study.
-
Patient Population: Patients aged 12-40 with moderate-to-severe facial acne, defined by an Investigator's Global Assessment (IGA) score of 3 or 4, and a specified range of inflammatory and non-inflammatory lesions (e.g., 20-100 total lesions).[2][11]
-
Treatment Arms:
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Arm A: N-acetyl-GED-0507-34-LEVO gel (new concentration), applied once daily.
-
Arm B: Vehicle gel, applied once daily.
-
-
Duration: 12 weeks of treatment.
-
Efficacy Endpoints (Co-primary): [11]
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IGA Success: The proportion of subjects with an IGA score of 0 (clear) or 1 (almost clear) and at least a two-grade improvement from baseline at week 12.
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Lesion Counts: The mean absolute and percent change from baseline in inflammatory and non-inflammatory lesion counts at week 12.
-
-
Safety Assessments: Record all adverse events, and assess local tolerability (e.g., erythema, scaling, itching, burning) at each study visit.
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Statistical Analysis: Analyze the co-primary endpoints for statistical significance between the active and vehicle groups.
Mandatory Visualizations
Caption: Signaling pathway of N-acetyl-GED-0507-34-LEVO in acne.
References
- 1. GED-0507-34 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Efficacy and safety of N-acetyl-GED-0507-34-LEVO gel in patients with moderate-to severe facial acne vulgaris: a phase IIb randomized double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mims.com [mims.com]
- 5. ISRCTN [isrctn.com]
- 6. ISRCTN [isrctn.com]
- 7. What are the potential issues with ointment, cream, and gel stability? – Pharma.Tips [pharma.tips]
- 8. pharmtech.com [pharmtech.com]
- 9. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 10. Evaluating clinical trial design: systematic review of randomized vehicle-controlled trials for determining efficacy of benzoyl peroxide topical therapy for acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
Managing skin irritation from topical N-acetyl-GED-0507-34-LEVO application
This guide is intended for researchers, scientists, and drug development professionals utilizing N-acetyl-GED-0507-34-LEVO in a topical formulation. It provides troubleshooting advice and frequently asked questions to manage potential skin irritation during experimental application.
Frequently Asked Questions (FAQs)
Q1: What is N-acetyl-GED-0507-34-LEVO and its mechanism of action in the skin?
A1: N-acetyl-GED-0507-34-LEVO (NAC-GED) is an investigational small molecule that functions as a selective peroxisome proliferator-activated receptor-γ (PPARγ) modulator.[1][2][3] In the skin, PPARγ is a nuclear receptor that plays a key role in regulating keratinocyte proliferation and differentiation, sebaceous gland function, and inflammatory responses.[4][5][6] By modulating PPARγ, N-acetyl-GED-0507-34-LEVO is thought to exert anti-inflammatory effects and normalize follicular keratinization and sebum production, which are key factors in the pathogenesis of acne vulgaris.[3]
Q2: What are the reported instances of skin irritation with topical N-acetyl-GED-0507-34-LEVO application?
A2: Phase II and III clinical trials for acne vulgaris have shown that topical N-acetyl-GED-0507-34-LEVO gel is generally safe and well-tolerated.[1][2][7][8] The incidence of adverse events (AEs), including local skin reactions, was found to be similar between the active treatment groups (2% and 5% concentrations) and the vehicle (placebo) group.[1][7] For instance, in one large study, the percentage of patients experiencing one or more AEs was 19% in the 5% NAC-GED group, 16% in the 2% group, and 19% in the vehicle group.[1][7] This suggests that the gel vehicle itself may be a contributing factor to irritation in some individuals.
Q3: What are the typical signs and symptoms of skin irritation to watch for?
A3: During clinical trials, local tolerability is assessed by monitoring for specific signs and symptoms at the application site.[8] Researchers should be vigilant for the following:
-
Erythema (redness)
-
Exfoliation (scaling or flaking)
-
Dryness
-
Stinging or Burning Sensation
-
Pruritus (itching)
Q4: Could the vehicle formulation be the cause of the observed skin irritation?
A4: Yes. The fact that adverse event rates are similar between the active and vehicle groups in clinical trials strongly suggests that one or more excipients in the gel formulation could be responsible for skin irritation.[1][7] Topical gel formulations commonly contain ingredients like gelling agents (e.g., carbomers), humectants (e.g., propylene glycol), and preservatives (e.g., parabens), which can cause irritant or allergic contact dermatitis in susceptible individuals.[9][10][11]
Troubleshooting Guide for Skin Irritation
This section provides a step-by-step guide for managing skin irritation observed during experimental studies.
Step 1: Initial Assessment and Grading
Upon observation of any skin reaction, the first step is to systematically assess and document the severity. Use a standardized local tolerability scale. While the specific scale from the N-acetyl-GED-0507-34-LEVO trials is not publicly detailed, a common 4-point scale used in dermatology trials is provided below as a template.
Table 1: Local Tolerability Assessment Scale
| Score | Erythema (Redness) | Scaling (Exfoliation) | Stinging/Burning | Itching (Pruritus) |
| 0 | None | None | None | None |
| 1 | Slight, faint pink | Barely perceptible, fine scales | Mild, transient sensation | Mild, occasional awareness |
| 2 | Moderate, definite redness | Obvious, but not profuse scaling | Moderate, noticeable discomfort | Moderate, bothersome itching |
| 3 | Severe, beefy redness | Marked, coarse, and profuse scaling | Severe, causing significant discomfort | Severe, intense, and distressing itching |
Step 2: Immediate Management Actions
Based on the severity score from Step 1, follow the appropriate protocol.
-
Mild Irritation (Score 1):
-
Continue the application as per the protocol, but monitor the subject closely.
-
Advise the subject to avoid other potential irritants on the application area (e.g., harsh soaps, other topical products).
-
Consider applying a bland, non-comedogenic moisturizer to the area 30 minutes before or after the study product application to mitigate dryness.
-
-
Moderate Irritation (Score 2):
-
Temporarily suspend the application of the topical agent.
-
Apply cool compresses to the affected area for 15-30 minutes several times a day to soothe the skin.
-
A low-potency topical corticosteroid (e.g., 1% hydrocortisone) may be considered for short-term use to reduce inflammation, if permitted by the study protocol.
-
Once the irritation subsides to a mild (Score 1) or absent (Score 0) state, consider re-challenging with the topical agent, possibly with reduced frequency (e.g., every other day) if the protocol allows.
-
-
Severe Irritation (Score 3):
-
Immediately discontinue the application of the topical agent.
-
Document the event as a significant adverse event.
-
Provide symptomatic relief, which may include topical corticosteroids and/or oral antihistamines for itching, as per medical guidance and study protocol.
-
Do not re-administer the product until the reaction has fully resolved and after a thorough risk-benefit assessment by the principal investigator.
-
Step 3: Investigation and Documentation
A thorough investigation is crucial, especially for moderate to severe reactions.
-
Review Application Technique: Confirm with the subject that they are applying the correct amount of the gel as a thin film and avoiding excessive rubbing.
-
Assess Concomitant Products: Inquire about any new soaps, cleansers, moisturizers, or other topical products the subject may have started using.
-
Consider Patch Testing: If an allergic reaction is suspected and the reaction is severe or recurrent, patch testing to the active ingredient and the vehicle components may be warranted, if feasible and ethically approved.
-
Documentation: All events, assessments, actions taken, and outcomes must be meticulously documented in the subject's case report form.
Experimental Protocols
Protocol 1: Assessment of Local Skin Tolerability
Objective: To systematically evaluate and score the severity of local skin reactions at the site of topical application.
Methodology:
-
Schedule: Perform assessments at baseline (before the first application) and at predefined intervals throughout the study (e.g., weekly for the first month, then monthly).
-
Procedure: a. The investigator, a trained dermatologist or clinician, will visually assess the application area under consistent lighting conditions. b. Grade the severity of erythema, scaling, and dryness using the 4-point scale detailed in Table 1. c. The subject will be asked to rate the severity of any stinging/burning and itching sensations they have experienced since the last assessment, also using the 4-point scale. d. All scores are to be recorded immediately in the appropriate documentation.
Protocol 2: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE) Model
Objective: To assess the skin irritation potential of the N-acetyl-GED-0507-34-LEVO formulation or its vehicle in a non-animal model.
Methodology:
-
Model: Utilize a commercially available Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, SkinEthic™ RHE).
-
Pre-incubation: Upon receipt, precondition the RhE tissues by placing them in assay medium and incubating overnight at 37°C and 5% CO2.
-
Application: Apply a precise amount of the test substance (N-acetyl-GED-0507-34-LEVO gel or vehicle) topically to the surface of the RhE tissue. Use a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate).
-
Exposure and Rinsing: Expose the tissues to the test substance for a defined period (e.g., 60 minutes). After exposure, thoroughly rinse the substance from the tissue surface.
-
Post-incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 24-42 hours).
-
Viability Assessment: Determine tissue viability using the MTT assay. This involves incubating the tissues with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a purple formazan salt by metabolically active cells.
-
Data Analysis: Extract the formazan and measure its absorbance spectrophotometrically. Calculate the percentage of viability for each tissue relative to the negative control. A reduction in viability below a certain threshold (typically 50%) classifies the substance as an irritant.
Visualizations
Signaling Pathway
Caption: PPARγ signaling pathway in the skin.
Experimental Workflow
Caption: Troubleshooting workflow for skin irritation.
References
- 1. scispace.com [scispace.com]
- 2. Efficacy and safety of N‐acetyl‐GED‐0507‐34‐LEVO gel in patients with moderate‐to severe facial acne vulgaris: a phase IIb randomized double‐blind, vehicle‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. IGA (Acne) | Clinical Scoring Systems & Medical Classifications [s10.ai]
- 5. A Comprehensive Review of the Acne Grading Scale in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ISRCTN [isrctn.com]
- 8. ISRCTN [isrctn.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Topical anti-acne gel formulation with polymer blend and natural polyphenols. [wisdomlib.org]
- 11. rjpbcs.com [rjpbcs.com]
Validation & Comparative
A Comparative Guide to GED 0507-34-Levo and Mesalazine for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), is a group of chronic inflammatory conditions of the gastrointestinal tract. The therapeutic landscape for IBD is continually evolving, with established treatments being optimized and novel mechanisms of action being explored. This guide provides a detailed comparison of mesalazine (5-aminosalicylic acid or 5-ASA), a cornerstone of IBD therapy, and GED 0507-34-Levo, an investigational peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.
This document outlines their respective mechanisms of action, summarizes the available clinical and preclinical data, and provides insights into the experimental protocols used to evaluate such compounds. It is important to note that while mesalazine is a well-established, first-line treatment for mild-to-moderate UC, the development of this compound for IBD was halted, and as such, there is a significant disparity in the available clinical data.
Comparative Overview
| Feature | This compound | Mesalazine (5-ASA) |
| Drug Class | Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Modulator | Aminosalicylate |
| Primary Mechanism of Action | Selective activation of PPARγ, leading to anti-inflammatory and potential anti-fibrotic effects. | Multifactorial anti-inflammatory effects, including inhibition of cyclooxygenase (COX) and lipoxygenase pathways, inhibition of nuclear factor-kappa B (NF-κB), and scavenging of reactive oxygen species. It may also activate PPARγ.[1][2][3] |
| Development Stage for IBD | Investigational; Phase 2 clinical trial for ulcerative colitis was terminated due to low enrollment.[4] | Marketed; widely used as a first-line therapy for mild-to-moderate ulcerative colitis and for maintenance of remission.[1][5] Its use in Crohn's disease is more controversial.[1] |
| Administration | Investigated as an oral formulation. | Oral and rectal (suppositories, enemas) formulations are available.[5] |
| Available Clinical Data in IBD | No efficacy data from the terminated Phase 2 trial.[4] Preclinical studies have suggested potential anti-inflammatory and anti-fibrotic effects in models of colitis.[6][7] | Extensive clinical trial data from numerous studies demonstrating efficacy and safety for the induction and maintenance of remission in ulcerative colitis.[1][8][9] |
Mechanism of Action and Signaling Pathways
This compound
This compound is a modulator of PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation, lipid metabolism, and cell differentiation.[10] In the context of IBD, the proposed mechanism of action involves the activation of PPARγ in intestinal epithelial cells and immune cells. This activation is thought to lead to the transrepression of pro-inflammatory genes, such as those regulated by NF-κB, and a reduction in the production of inflammatory cytokines.[11] Preclinical studies have also suggested that this compound may have anti-fibrotic properties by reducing collagen deposition induced by transforming growth factor-beta (TGF-β).[6]
Caption: Proposed signaling pathway of this compound in IBD.
Mesalazine (5-ASA)
The anti-inflammatory effects of mesalazine are multifactorial and are exerted topically on the intestinal mucosa.[1] While the exact mechanism is not fully elucidated, several pathways are implicated. Mesalazine is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[2][3][12] It also acts as a scavenger of reactive oxygen species, which are abundant in the inflamed gut.[2] Furthermore, mesalazine can inhibit the activation of NF-κB, a key transcription factor for numerous pro-inflammatory genes.[2] Some evidence also suggests that mesalazine can activate PPARγ, providing a potential overlap in the mechanism of action with this compound.[1]
Caption: Multifactorial anti-inflammatory pathways of Mesalazine (5-ASA).
Clinical and Experimental Data
As previously mentioned, there is a lack of head-to-head clinical trial data comparing this compound and mesalazine for IBD.
This compound
A Phase 2, multicenter, randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy and safety of two doses of GED-0507-34-Levo (80 mg and 160 mg) in subjects with active, mild-to-moderate ulcerative colitis. The study was terminated after 17 months due to enrolling only 19 of the targeted 207 patients.[4] Consequently, no descriptive or comparative analyses of the outcome measures were performed.
Mesalazine
Mesalazine has been extensively studied in numerous clinical trials for ulcerative colitis. The efficacy of various oral and rectal formulations has been established for inducing and maintaining remission.
Table of Representative Mesalazine Clinical Trial Data in Ulcerative Colitis
| Trial/Study | Patient Population | Treatment Arms | Key Efficacy Endpoint | Results |
| ASCEND I & II (Combined Analysis) [9] | Mildly to moderately active UC | Delayed-release mesalazine 4.8 g/day vs. 2.4 g/day | Mucosal healing (endoscopy subscore of 0 or 1) at week 6 | 80% with 4.8 g/day vs. 68% with 2.4 g/day (P=0.012) achieved mucosal healing.[9] |
| Kruis et al. (Phase III) [1] | Active UC | Mesalazine 3 g once-daily vs. 1 g three-times daily | Clinical remission | 79.1% in the once-daily group vs. 75.7% in the three-times daily group achieved remission (non-inferiority demonstrated).[1] |
| Safdi et al. [13][14] | Active mild-to-moderate distal UC | Oral mesalazine (2.4 g/day ) vs. Rectal mesalazine enema (4 g/nightly ) vs. Combination therapy | Improvement in Disease Activity Index (DAI) at week 6 | Combination therapy showed a greater improvement in DAI scores (-5.2) compared to enema alone (-4.4) or oral therapy alone (-3.9).[13] |
| PINCE Study [15] | Extensive mild-to-moderately active UC | Oral mesalazine (4 g/day ) + active enema (1 g) vs. Oral mesalazine (4 g/day ) + placebo enema | Clinical remission at 8 weeks | Remission rates were significantly higher with combination therapy (64%) vs. oral therapy alone (43%; p=0.030).[15] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of new IBD therapies. Below are representative workflows for a preclinical study and a clinical trial.
Preclinical Experimental Workflow for an Investigational Compound
This diagram illustrates a typical workflow for evaluating a new compound like this compound in a preclinical model of colitis.
Caption: A typical preclinical experimental workflow for IBD drug evaluation.
Phase 2 Clinical Trial Workflow for Ulcerative Colitis
This diagram outlines the design of the terminated Phase 2 trial for this compound, which is a standard design for such studies.
Caption: Workflow of the Phase 2 trial for GED-0507-34-Levo in UC.
Conclusion
Mesalazine remains a fundamental and effective first-line therapy for mild-to-moderate ulcerative colitis, with a well-characterized safety profile and a multifactorial mechanism of action.[1][5] Its efficacy is supported by a vast body of clinical evidence.
This compound represents an investigational agent with a distinct and targeted mechanism of action through the modulation of PPARγ.[10] While preclinical data suggested potential therapeutic benefits in IBD, including anti-inflammatory and anti-fibrotic effects, its clinical development for this indication was not pursued.[4][6]
For researchers and drug development professionals, the comparison of these two agents highlights the journey from a broadly acting, established therapy to a targeted, novel mechanism. While this compound did not advance in the IBD space, the exploration of the PPARγ pathway continues to be an area of interest for the development of new IBD therapeutics. Future research may focus on other PPARγ modulators or combination therapies that could offer improved efficacy or address unmet needs in the management of IBD.
References
- 1. Mesalazine in inflammatory bowel disease: A trendy topic once again? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 3. Mesalazine - Wikipedia [en.wikipedia.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Mesalamine for Ulcerative Colitis [webmd.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Randomised clinical trial: delayed-release oral mesalazine 4.8 g/day vs. 2.4 g/day in endoscopic mucosal healing--ASCEND I and II combined analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of N-acetyl-GED-0507-34-LEVO gel in patients with moderate-to severe facial acne vulgaris: a phase IIb randomized double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of the TGF-β/Smad7 signaling pathway in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. A double-blind comparison of oral versus rectal mesalamine versus combination therapy in the treatment of distal ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral and Rectal Mesalamine for Ulcerative Colitis | AAFP [aafp.org]
- 15. academic.oup.com [academic.oup.com]
Comparative Efficacy of GED-0507-34-Levo and Other PPARγ Agonists in Inflammatory Bowel Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-clinical efficacy of GED-0507-34-Levo, a novel peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, with other established PPARγ agonists. The data presented is derived from experimental studies, primarily focusing on the widely utilized dextran sulfate sodium (DSS)-induced colitis model, a common in vivo model for inflammatory bowel disease (IBD).
Introduction to PPARγ Agonists in IBD
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating inflammation.[1][2][3] Its high expression in the colon has made it a key therapeutic target for IBD.[1][3] Activation of PPARγ has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as NF-κB and MAPK.[1][4] This has led to the investigation of various PPARγ agonists, including thiazolidinediones (e.g., rosiglitazone, pioglitazone) and 5-aminosalicylic acid (5-ASA), for the treatment of IBD.[1][5] GED-0507-34-Levo is a newer entrant in this class of compounds, showing promise in preclinical studies.[6]
Comparative Efficacy in DSS-Induced Colitis Models
The following tables summarize the quantitative data from various studies investigating the effects of GED-0507-34-Levo and other PPARγ agonists in the DSS-induced colitis mouse model. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions such as drug dosage, administration route, and duration of the study may vary.
Table 1: Effects on Macroscopic Clinical Parameters
| Agonist | Dosage and Administration | Key Findings | Reference |
| GED-0507-34-Levo | 30 mg/kg/day, oral gavage | Significantly reduced the total macroscopic score by 45% compared to DSS-treated mice. Also led to a significant restoration of colon weight and length.[6] | [6] |
| Rosiglitazone | 1-50 mg/kg, oral gavage | In some studies, dramatically reduced disease severity in mice with colitis.[1][5] However, one study with 16 days of pretreatment via diet showed increased disease severity.[1] | [1][5] |
| Pioglitazone | 10 mg/kg, intraperitoneal injection | Attenuated disease parameters in wild-type mice, including reduced body weight loss.[2] | [2] |
| 5-ASA (Mesalazine) | 150 mg/kg/day, mixed with chow | Ameliorated colitis symptoms, accompanied by increased body weight gain and colon length, and a decrease in the disease activity index (DAI) score.[7] | [6][7] |
Table 2: Effects on Histological and Molecular Markers
| Agonist | Key Histological Findings | Key Molecular Findings | Reference |
| GED-0507-34-Levo | Significantly reduced the total microscopic score.[6] | Reduced profibrotic gene expression (Acta2, COL1a1, Fn1) and protein levels of α-SMA and Collagen I-II. Decreased IL-13 and CTGF expression.[6] | [6] |
| Rosiglitazone | Reduced histological scores in some studies.[1] One study reported more severe colitis with increased ulceration, crypt loss, and edema after prolonged pretreatment.[8] | Decreased concentrations of pro-inflammatory cytokines TNF-α and INF-γ, and increased levels of anti-inflammatory cytokines IL-10 and IL-4 in some models.[3] | [1][3][8] |
| Pioglitazone | Attenuated histological damage. | Reduced levels of inactive AnxA1 and MMP-9 in the colon.[2] | [2] |
| 5-ASA (Mesalazine) | Alleviated DSS-induced damage to colonic tissues.[7] | Up-regulates PPARγ expression and activity.[9] Modulated gut microbiota and bile acid metabolism.[7] | [7][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols used in the cited studies.
DSS-Induced Colitis Model
A widely used method to induce colitis in mice that mimics aspects of human ulcerative colitis.
-
Induction: Mice are typically administered 2.5% (w/v) dextran sulfate sodium (DSS) in their drinking water for a period of 5-7 days.[6][10] Chronic models may involve multiple cycles of DSS administration interspersed with periods of regular drinking water.[6][11]
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.[7][12]
-
Macroscopic Assessment: At the end of the experiment, the colon is excised, and its length and weight are measured. Shorter colon length and increased weight-to-length ratio are indicative of inflammation and edema.[6]
-
Histological Analysis: Colon tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for mucosal damage, inflammatory cell infiltration, and changes in crypt architecture.[6]
-
Molecular Analysis: Gene and protein expression of inflammatory markers (e.g., cytokines, chemokines) and fibrosis markers (e.g., collagen, α-SMA) are quantified using techniques like RT-PCR and Western blotting.[6]
-
Drug Administration Protocols
-
GED-0507-34-Levo: Administered at a dose of 30 mg/kg/day by oral gavage. In the chronic fibrosis model, administration started from the second cycle of DSS.[6]
-
Rosiglitazone: Typically administered by oral gavage at doses ranging from 1 to 50 mg/kg.[1] In one study, it was mixed with the diet.[1]
-
Pioglitazone: Administered via intraperitoneal injection at a dose of 10 mg/kg daily for 6 days.[2]
-
5-ASA (Mesalazine): Administered by mixing with standard chow at a dose of 150 mg/kg.[6]
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway in IBD
The activation of PPARγ by agonists leads to the transrepression of pro-inflammatory genes. This is a simplified representation of the key interactions.
Caption: Simplified PPARγ signaling pathway in intestinal inflammation.
Experimental Workflow for DSS-Induced Colitis Studies
This diagram outlines the general workflow for preclinical studies evaluating the efficacy of PPARγ agonists in the DSS-induced colitis model.
Caption: General experimental workflow for DSS-induced colitis studies.
Conclusion
The available preclinical data suggests that GED-0507-34-Levo is a promising PPARγ modulator with significant anti-inflammatory and anti-fibrotic effects in experimental models of colitis. Its efficacy appears to be comparable to or, in some aspects, potentially more robust than other PPARγ agonists like 5-ASA in the specific context of the studies reviewed. However, the variable efficacy and even adverse effects reported for rosiglitazone in some experimental settings highlight the complexity of PPARγ modulation and the need for carefully designed comparative studies. Future research should focus on direct, head-to-head comparisons of these agonists under standardized experimental conditions to definitively establish their relative therapeutic potential for the treatment of IBD.
References
- 1. The PPARγ Agonist Rosiglitazone Impairs Colonic Inflammation in Mice with Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pioglitazone-Mediated Attenuation of Experimental Colitis Relies on Cleaving of Annexin A1 Released by Macrophages [frontiersin.org]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. Anti-fibrotic effect of a novel PPAR-γ ligand, GED-0507-34 LEVO, in DSS induced colonic fibrosis in mice | Italian Journal of Anatomy and Embryology [oajournals.fupress.net]
- 5. PPARγ as a new therapeutic target in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theses.sbmu.ac.ir [theses.sbmu.ac.ir]
- 7. 5-Aminosalicylic acid ameliorates dextran sulfate sodium-induced colitis in mice by modulating gut microbiota and bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PPARgamma agonist rosiglitazone impairs colonic inflammation in mice with experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
N-acetyl-GED-0507-34-LEVO vs. Placebo Gel in Acne Vulgaris: A Comparative Guide to Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-acetyl-GED-0507-34-LEVO (NAC-GED) and its corresponding placebo vehicle for the treatment of moderate-to-severe facial acne vulgaris, based on the results of a significant phase IIb randomized, double-blind, vehicle-controlled clinical trial. N-acetyl-GED-0507-34-LEVO is an investigational topical therapeutic that modulates the peroxisome proliferator-activated receptor-γ (PPARγ), a novel target in the pathogenesis of acne.[1] This document synthesizes the available quantitative data, experimental methodologies, and the underlying mechanism of action to offer a comprehensive resource for the scientific community.
Efficacy Data
The clinical trial evaluated two concentrations of N-acetyl-GED-0507-34-LEVO gel (5% and 2%) against a placebo (vehicle) gel. The co-primary efficacy endpoints were the percentage change from baseline in total lesion count (TLC) and the proportion of patients achieving "success" on the Investigator's Global Assessment (IGA) scale at week 12.[1]
Lesion Count Reduction
At 12 weeks, both concentrations of N-acetyl-GED-0507-34-LEVO demonstrated a statistically significant reduction in total, inflammatory, and non-inflammatory lesion counts compared to the vehicle. The 5% concentration consistently showed a greater percentage reduction across all lesion types.
Table 1: Percentage Change in Lesion Counts from Baseline at Week 12
| Treatment Group | Percentage Change in Total Lesion Count (95% CI) | p-value vs. Vehicle | Percentage Change in Inflammatory Lesion Count | Percentage Change in Non-inflammatory Lesion Count |
| NAC-GED 5% | -57.1% (-60.8 to -53.4) | <0.001 | -60.9% | -54.3% |
| NAC-GED 2% | -44.7% (-49.1 to -40.1) | <0.001 | -51.5% | -36.2% |
| Vehicle (Placebo) | -33.9% (-37.6 to -30.2) | N/A | -36.2% | -29.7% |
Data derived from a phase IIb clinical trial of N-acetyl-GED-0507-34-LEVO.[2][3]
Investigator's Global Assessment (IGA) Success
IGA success was defined as a score of 0 (clear) or 1 (almost clear) and at least a two-grade improvement from baseline. A significantly higher proportion of patients in the 5% NAC-GED group achieved IGA success compared to the placebo group.
Table 2: Investigator's Global Assessment (IGA) Success at Week 12
| Treatment Group | Percentage of Patients Achieving IGA Success (95% CI) | p-value vs. Vehicle |
| NAC-GED 5% | 45% (38 to 53) | <0.001 |
| NAC-GED 2% | 33% | Not Significant |
| Vehicle (Placebo) | 24% (18 to 31) | N/A |
Data derived from a phase IIb clinical trial of N-acetyl-GED-0507-34-LEVO.[1]
Safety and Tolerability
The safety profile of N-acetyl-GED-0507-34-LEVO was comparable to that of the vehicle gel. The percentage of patients experiencing one or more adverse events was similar across all treatment groups.
Table 3: Overview of Adverse Events (AEs)
| Treatment Group | Percentage of Patients with One or More AEs |
| NAC-GED 5% | 19% |
| NAC-GED 2% | 16% |
| Vehicle (Placebo) | 19% |
Data derived from a phase IIb clinical trial of N-acetyl-GED-0507-34-LEVO.[1][4]
Experimental Protocols
The data presented is from a multicenter, randomized, double-blind, vehicle-controlled phase IIb clinical trial conducted at 36 sites in Germany, Italy, and Poland.[1]
Study Population
A total of 450 patients aged 12 to 30 years were enrolled.[2] Key inclusion criteria included:
-
A clinical diagnosis of facial acne vulgaris.
-
An Investigator's Global Assessment (IGA) score of 3 (moderate) or 4 (severe).
-
An inflammatory and non-inflammatory lesion count of 20 to 100 on the face.[1]
Treatment Regimen
Patients were randomized in a 1:1:1 ratio to one of three treatment arms:
-
N-acetyl-GED-0507-34-LEVO 5% gel
-
N-acetyl-GED-0507-34-LEVO 2% gel
-
Vehicle (placebo) gel
Participants were instructed to apply the assigned topical treatment once daily for 12 weeks.[2]
Efficacy and Safety Assessments
-
Lesion Counts: Inflammatory (papules and pustules) and non-inflammatory (open and closed comedones) lesions on the face were counted at baseline and at specified follow-up visits.
-
Investigator's Global Assessment (IGA): A static 5-point scale was used to assess the overall severity of acne at each visit.
-
Adverse Events (AEs): All AEs were recorded and monitored throughout the study.
Mechanism of Action and Experimental Workflow
N-acetyl-GED-0507-34-LEVO is a modulator of the peroxisome proliferator-activated receptor-γ (PPARγ).[1] Its mechanism of action in acne is believed to involve multiple pathways:
-
Anti-inflammatory activity: Suppression of pro-inflammatory cytokine expression in sebocytes and keratinocytes.[5]
-
Sebogenesis modulation: Regulation of sebum production.[5]
-
Normalization of keratinocyte differentiation: Counteracting the altered proliferation and differentiation of keratinocytes induced by pro-inflammatory signals.[5]
The following diagrams illustrate the proposed signaling pathway and the general workflow of the clinical trial.
Caption: Proposed signaling pathway of N-acetyl-GED-0507-34-LEVO in acne vulgaris.
References
- 1. Efficacy and safety of N-acetyl-GED-0507-34-LEVO gel in patients with moderate-to severe facial acne vulgaris: a phase IIb randomized double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. conferences.medicom-publishers.com [conferences.medicom-publishers.com]
- 4. ISRCTN [isrctn.com]
- 5. GED-0507-34 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Analysis of GED-0507-34-Levo's Anti-Fibrotic Efficacy in Preclinical Animal Models
For Immediate Release
LILLE, France – November 19, 2025 – A comprehensive review of preclinical data highlights the promising anti-fibrotic effects of GED-0507-34-Levo, a novel selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulator, in animal models of intestinal and pulmonary fibrosis. This comparison guide synthesizes available experimental data, offering a comparative analysis against established and alternative therapeutic agents, providing researchers, scientists, and drug development professionals with objective data to inform future research and development.
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, lead to organ scarring and dysfunction, representing a significant unmet medical need. This guide focuses on the efficacy of GED-0507-34-Levo in two widely used animal models: dextran sulfate sodium (DSS)-induced colitis for intestinal fibrosis and bleomycin-induced lung injury for pulmonary fibrosis.
I. Pulmonary Fibrosis: Bleomycin-Induced Murine Model
The bleomycin-induced lung fibrosis model is a cornerstone in preclinical respiratory research, mimicking key aspects of idiopathic pulmonary fibrosis (IPF). In this model, GED-0507-34-Levo has demonstrated significant anti-fibrotic activity, which is compared here with the FDA-approved IPF treatments, pirfenidone and nintedanib.
Data Presentation: Quantitative Comparison of Anti-Fibrotic Effects in Bleomycin-Induced Lung Fibrosis
| Treatment Group | Dosage | Ashcroft Score (Reduction vs. Bleomycin) | Hydroxyproline Content (Reduction vs. Bleomycin) | Reference |
| GED-0507-34-Levo | 100 mg/kg/day (preventive) | 47% [1][2] | 57% [1][2] | [1][2] |
| GED-0507-34-Levo | 100 mg/kg/day (curative) | Not significantly ameliorated[1] | Not significantly ameliorated[1] | [1] |
| Pirfenidone | 300 mg/kg/day | Significant attenuation (P < 0.0001)[3] | Significant attenuation (P = 0.0012)[3] | [3] |
| Pirfenidone | 10, 30, 100 mg/kg/day (delayed) | - | 30%, 40%, 60% reduction | [4] |
| Nintedanib | 60 mg/kg/day | Significant reduction | Reduced collagen accumulation | [5] |
| Nintedanib | 50 mg/kg, b.i.d. | - | 41% reduction | [6] |
| Nintedanib | 30, 60, 120 mg/kg/day | Dose-dependent improvement | Dose-dependent prevention of collagen deposition[5] | [5] |
| Nintedanib | Pre-treatment | Reduced Ashcroft score (2.4±1.4 vs 4.9±1.3)[7] | Reduced collagen in BAL fluid[7] | [7] |
| Nintedanib | Post-treatment | Not significantly reduced (3.6±1.5 vs 4.9±1.3)[7] | Not significantly reduced[7] | [7] |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental protocols.
Experimental Protocols: Bleomycin-Induced Pulmonary Fibrosis
Induction of Fibrosis:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Administration: A single intratracheal instillation of bleomycin (typically 0.8 mg/kg to 1.5 mg/kg) is administered to anesthetized mice.
-
Time Course: Fibrosis develops over 14 to 28 days, with an initial inflammatory phase followed by a fibrotic phase.
Treatment Regimen:
-
Preventive: Treatment is initiated shortly after (e.g., day 1) bleomycin administration.
-
Curative/Therapeutic: Treatment is initiated at a later time point (e.g., day 14) when fibrosis is already established.
-
Drug Administration: Drugs are typically administered daily via oral gavage.
Assessment of Fibrosis:
-
Histology: Lung tissue is sectioned and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system, a semi-quantitative measure of fibrotic changes.
-
Hydroxyproline Assay: The total collagen content in lung tissue homogenates is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
Mandatory Visualization: Signaling Pathways in Pulmonary Fibrosis
Caption: Key signaling pathways in bleomycin-induced pulmonary fibrosis and points of intervention.
II. Intestinal Fibrosis: DSS-Induced Chronic Colitis Murine Model
Chronic administration of DSS in mice leads to a robust and reproducible model of colitis-associated intestinal fibrosis, sharing features with human inflammatory bowel disease (IBD). GED-0507-34-Levo has shown efficacy in mitigating fibrosis in this model.
Data Presentation: Quantitative Comparison of Anti-Fibrotic Effects in DSS-Induced Intestinal Fibrosis
| Treatment Group | Dosage | Key Anti-Fibrotic Outcomes | Reference |
| GED-0507-34-Levo | 30 mg/kg/day | Reduced profibrotic gene expression: Acta2 (1.48-fold), COL1a1 (1.93-fold), Fn1 (1.03-fold)[8]Reduced protein levels: α-SMA, Collagen I-II[8]Reduced: IL-13 (1.89-fold), CTGF (2.2-fold)[8]Ameliorated macroscopic and microscopic lesions[8][9] | [8][9][10] |
| Pirfenidone | Oral administration | Reduced deposition of collagenSuppressed mRNA expression of col1a2, col3a1, and TGF-β[11][12] | [11][12] |
| Nintedanib | - | Reduced colon weight to length ratio and degree of colonic fibrosisSignificantly lower TGF-β levels[13] | [13] |
| TGF-β Inhibitors | (e.g., ALK5i) | Reduced fractional area of alpha-1 type I collagen in colonic mucosa and submucosa | [8] |
Experimental Protocols: DSS-Induced Chronic Colitis and Fibrosis
Induction of Fibrosis:
-
Animal Model: C57BL/6 mice are frequently used.
-
Administration: Mice receive multiple cycles of DSS (typically 2.5% w/v) in their drinking water, with intermittent periods of regular water to allow for recovery and the development of chronic inflammation and fibrosis. A typical cycle is 5-7 days of DSS followed by 10-14 days of water, repeated for 3 or more cycles.
-
Time Course: Chronic fibrosis develops over several weeks (e.g., 6 weeks).
Treatment Regimen:
-
Administration: Test compounds are generally administered daily via oral gavage, often starting after the initial cycles of DSS to target the developing fibrosis.
Assessment of Fibrosis:
-
Macroscopic Scoring: The colon is assessed for weight/length ratio, thickness, and presence of adhesions.
-
Histology: Colonic sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition and assess histological changes.
-
Gene and Protein Expression: The expression of key pro-fibrotic markers such as alpha-smooth muscle actin (α-SMA), collagen isoforms (e.g., COL1A1), fibronectin, and TGF-β is measured by qPCR and Western blotting.
Mandatory Visualization: Experimental Workflow for DSS-Induced Colitis
Caption: Experimental workflow for inducing chronic colitis and fibrosis using DSS.
Conclusion
The available preclinical data strongly support the anti-fibrotic potential of GED-0507-34-Levo in both pulmonary and intestinal fibrosis models. Its mechanism of action, centered on PPAR-γ activation and subsequent down-regulation of the pro-fibrotic TGF-β pathway, presents a compelling rationale for its continued development. Comparative data suggests that in the bleomycin-induced lung fibrosis model, GED-0507-34-Levo, particularly when used preventively, demonstrates efficacy comparable to or exceeding that of established therapies like pirfenidone and nintedanib in certain endpoints. In the DSS-induced colitis model, GED-0507-34-Levo significantly reduces key markers of intestinal fibrosis.
This guide provides a foundational comparison based on publicly available data. Further head-to-head studies under identical experimental conditions are warranted to definitively establish the comparative efficacy of GED-0507-34-Levo against other anti-fibrotic agents. The detailed methodologies and pathway diagrams presented herein are intended to facilitate the design and interpretation of such future investigations.
References
- 1. GED-0507 is a novel potential antifibrotic treatment option for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GED-0507 attenuates lung fibrosis by counteracting myofibroblast transdifferentiation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pirfenidone inhibits fibrocyte accumulation in the lungs in bleomycin-induced murine pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography [frontiersin.org]
- 7. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Oral pirfenidone protects against fibrosis by inhibiting fibroblast proliferation and TGF-β signaling in a murine colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gut.bmj.com [gut.bmj.com]
A Head-to-Head Comparison of GED 0507-34-Levo and Current IBD Therapies
For Researchers, Scientists, and Drug Development Professionals
Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), presents a complex therapeutic landscape. While current treatments have significantly improved patient outcomes, a substantial portion of individuals experience primary non-response, loss of response over time, or significant side effects. This has spurred the development of novel therapeutic agents with distinct mechanisms of action. Among these is GED 0507-34-Levo, also known as mongersen, an oral antisense oligonucleotide targeting SMAD7. This guide provides a head-to-head comparison of this compound with current IBD therapies, supported by available experimental data, to offer a comprehensive overview for the research and drug development community.
Mechanism of Action: A Novel Approach vs. Established Pathways
A key differentiator for this compound is its unique intracellular target within the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of intestinal immune homeostasis. In contrast, most current IBD therapies target extracellular or cell surface molecules involved in pro-inflammatory pathways.
This compound (Mongersen): This agent is a single-stranded antisense oligonucleotide designed to bind to the messenger RNA (mRNA) of SMAD7.[1] In the inflamed gut of IBD patients, SMAD7 levels are elevated, which in turn inhibits the immunosuppressive effects of TGF-β1.[1][2] By promoting the degradation of SMAD7 mRNA, mongersen aims to restore TGF-β1's natural anti-inflammatory function, thereby reducing the production of pro-inflammatory cytokines.[2][3]
Current IBD Therapies:
-
Anti-TNF Agents (e.g., Infliximab, Adalimumab): These monoclonal antibodies bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. This prevents TNF-α from binding to its receptors (TNFR1 and TNFR2), thereby inhibiting downstream inflammatory signaling cascades.[4][5]
-
Anti-Integrin Agents (e.g., Vedolizumab): Vedolizumab specifically targets the α4β7 integrin on the surface of circulating lymphocytes.[6] This prevents these immune cells from binding to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on the endothelial cells of the gut, thus blocking their trafficking into the inflamed intestinal tissue.[6]
-
Anti-IL-12/23 Agents (e.g., Ustekinumab): This monoclonal antibody targets the shared p40 subunit of interleukins 12 and 23 (IL-12 and IL-23). By blocking these cytokines, ustekinumab inhibits the differentiation and activation of T-helper 1 (Th1) and T-helper 17 (Th17) cells, which are key drivers of intestinal inflammation.[7][8]
-
JAK Inhibitors (e.g., Tofacitinib, Upadacitinib): These small molecules inhibit one or more of the Janus kinase (JAK) enzymes (JAK1, JAK2, JAK3, TYK2) intracellularly.[9][10] This blockade disrupts the signaling of multiple pro-inflammatory cytokines that are dependent on the JAK-STAT pathway.[9][11]
-
Aminosalicylates (e.g., Mesalamine): While the exact mechanism is not fully elucidated, 5-aminosalicylic acid (5-ASA) is thought to exert its anti-inflammatory effects locally in the colon through various mechanisms, including the inhibition of cyclooxygenase and lipoxygenase pathways, and scavenging of reactive oxygen species.
Quantitative Data Summary: Clinical Trial Performance
The clinical development of this compound has yielded mixed results, with promising early-phase data in Crohn's disease, but a subsequent failure to meet endpoints in a larger Phase 3 trial. A Phase 2 trial in ulcerative colitis was terminated early due to low enrollment.[12] It is crucial to note that inconsistencies in the chemical composition of different batches of mongersen have been reported, which may have contributed to the discordant clinical trial outcomes.
For comparison, the tables below summarize key efficacy data from pivotal clinical trials of this compound and selected current IBD therapies.
Table 1: Efficacy of this compound in Crohn's Disease (Induction of Remission)
| Therapy (Trial) | Dosage | Primary Endpoint | Efficacy | Placebo |
| This compound (Phase 2) | 160 mg/day for 2 weeks | Clinical Remission at Day 15 | 65% | 10% |
| This compound (Phase 3 - REVOLVE) | Various dosages | Clinical Remission at Week 12 | ~23% | ~25% |
Table 2: Efficacy of Current IBD Therapies in Ulcerative Colitis (Induction of Remission)
| Therapy (Trial) | Dosage | Primary Endpoint | Efficacy | Placebo |
| Tofacitinib (OCTAVE Induction 1 & 2) | 10 mg twice daily for 8 weeks | Clinical Remission at Week 8 | 16.6% - 18.5% | 8.2% |
| Upadacitinib (U-ACCOMPLISH) | 45 mg once daily for 8 weeks | Clinical Remission at Week 8 | 33% | 4% |
| Vedolizumab (GEMINI 1) | 300 mg IV at weeks 0 and 2 | Clinical Response at Week 6 | 47.1% | 25.5% |
| Ustekinumab (UNIFI) | ~6 mg/kg IV single dose | Clinical Remission at Week 8 | 15.5% | 5.3% |
| Mesalamine (MOMENTUM) | 4.8 g/day for 8 weeks | Complete Remission at Week 8 | 25.9% | N/A (open-label) |
Table 3: Efficacy of Current IBD Therapies in Ulcerative Colitis (Maintenance of Remission)
| Therapy (Trial) | Dosage | Primary Endpoint | Efficacy | Placebo |
| Tofacitinib (OCTAVE Sustain) | 5 mg or 10 mg twice daily | Clinical Remission at Week 52 | 34.3% (5mg), 40.6% (10mg) | 11.1% |
| Upadacitinib (U-ACHIEVE Maintenance) | 15 mg or 30 mg once daily | Clinical Remission at Week 52 | 42% (15mg), 52% (30mg) | 12% |
| Vedolizumab (GEMINI 1) | 300 mg IV every 4 or 8 weeks | Clinical Remission at Week 52 | 44.8% (q4w), 41.8% (q8w) | 15.9% |
| Ustekinumab (UNIFI) | 90 mg SC every 8 or 12 weeks | Clinical Remission at Week 44 | 43.8% (q8w), 38.4% (q12w) | 24.0% |
| Mesalamine (MOMENTUM) | 2.4 g/day | Complete Remission at Month 12 | 47.8% (from complete remission), 26.0% (from partial remission) | N/A (open-label) |
Experimental Protocols
Detailed methodologies are critical for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for key studies cited.
This compound (Mongersen) - Phase 2 (Crohn's Disease)
-
Study Design: A double-blind, placebo-controlled, phase 2 trial.
-
Patient Population: Individuals with active Crohn's disease.
-
Intervention: Patients were randomly assigned to receive 10, 40, or 160 mg of mongersen or placebo daily for 2 weeks.
-
Primary Outcomes: Clinical remission at day 15, defined as a Crohn's Disease Activity Index (CDAI) score of less than 150, with maintenance of remission for at least 2 weeks, and safety.
-
Secondary Outcome: Clinical response, defined as a reduction of 100 points or more in the CDAI score, at day 28.
Upadacitinib - U-ACCOMPLISH (Ulcerative Colitis Induction)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled induction study.[13]
-
Patient Population: Adult subjects with moderate to severe ulcerative colitis.[13]
-
Intervention: Upadacitinib 45 mg once daily compared to placebo.[13]
-
Primary Endpoint: Achievement of clinical remission (per Adapted Mayo Score) at week 8.[14]
-
Key Secondary Endpoints: Clinical response, endoscopic improvement, and histologic-endoscopic mucosal improvement at week 8.[13]
Tofacitinib - OCTAVE Induction 1 & 2 (Ulcerative Colitis Induction)
-
Study Design: Two identical Phase 3, randomized, double-blind, placebo-controlled studies.[15]
-
Patient Population: Adult patients with moderate to severe ulcerative colitis.[15]
-
Intervention: Tofacitinib 10 mg twice daily or placebo.[15]
-
Primary Endpoint: Proportion of patients in remission at Week 8.[15]
Vedolizumab - GEMINI 1 (Ulcerative Colitis Induction and Maintenance)
-
Study Design: A Phase 3, randomized, placebo-controlled trial with separate induction and maintenance phases.[6]
-
Patient Population: Patients with moderately to severely active ulcerative colitis who had failed conventional therapy or TNF-α antagonist therapy.[6][16]
-
Induction Phase: Patients received vedolizumab 300 mg IV or placebo at weeks 0 and 2.
-
Maintenance Phase: Responders to induction therapy were re-randomized to receive vedolizumab 300 mg IV every 8 or 4 weeks, or placebo, for up to 52 weeks.
-
Primary Endpoints: Clinical response at week 6 and clinical remission at week 52.
Ustekinumab - UNIFI (Ulcerative Colitis Induction and Maintenance)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial with an induction and a maintenance phase.
-
Patient Population: Adults with moderately to severely active ulcerative colitis who had an inadequate response to or were intolerant to conventional or biologic therapies.
-
Induction Phase: A single intravenous (IV) dose of ustekinumab (~6 mg/kg) or placebo.
-
Maintenance Phase: Responders to induction therapy were randomized to receive subcutaneous (SC) injections of ustekinumab 90 mg every 8 or 12 weeks, or placebo, for 44 weeks.
-
Primary Endpoints: Clinical remission at week 8 of induction and at week 44 of maintenance.
Mesalamine - MOMENTUM (Ulcerative Colitis Induction and Maintenance)
-
Study Design: A phase 3b/4, open-label, multicenter, prospective, single-arm study.[17]
-
Patient Population: Patients with mild-to-moderate ulcerative colitis.[17]
-
Induction Phase: Treatment with multimatrix mesalazine 4.8 g/day once daily for 8 weeks.[17]
-
Maintenance Phase: Patients who achieved complete or partial remission at Week 8 were eligible to receive 12 months of multimatrix mesalazine 2.4 g/day once daily.[17]
-
Primary Endpoint: The proportion of patients in complete remission at Month 12.[17]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in IBD and the mechanisms of therapeutic intervention can provide valuable insights. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for IBD clinical trials.
Caption: TGF-β/SMAD7 Signaling Pathway and the Mechanism of this compound.
Caption: Mechanisms of Action for Current IBD Therapies.
Caption: Generalized Workflow of an IBD Clinical Trial.
Conclusion
This compound represents a novel therapeutic strategy for IBD by targeting the intracellular inhibitor of the anti-inflammatory TGF-β1 pathway, SMAD7. While early clinical data in Crohn's disease were promising, the subsequent Phase 3 trial did not confirm these findings, and its development for ulcerative colitis was halted. The issue of batch-to-batch variability in the drug product may have been a confounding factor in its clinical development.
In contrast, the current armamentarium of IBD therapies, including anti-TNF agents, anti-integrins, anti-IL-12/23 antibodies, and JAK inhibitors, have well-established efficacy and safety profiles supported by large-scale clinical trial programs. These agents target various aspects of the inflammatory cascade, offering different mechanisms to control intestinal inflammation. The choice of therapy is often guided by disease severity, location, previous treatment history, and patient-specific factors.
For the research and drug development community, the story of this compound underscores the challenges of translating a novel mechanism of action into a clinically effective therapy. It also highlights the critical importance of manufacturing consistency for complex molecules like antisense oligonucleotides. While this compound in its tested form may not have a clear path forward, the targeting of intracellular regulatory pathways remains an intriguing and potentially fruitful area for future IBD therapeutic development. Further research into optimizing the delivery and stability of such molecules, as well as patient selection strategies, may yet unlock the potential of this therapeutic approach.
References
- 1. JCI - Blocking Smad7 restores TGF-β1 signaling in chronic inflammatory bowel disease [jci.org]
- 2. mdpi.com [mdpi.com]
- 3. Role of Smad7 in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Study of tumor necrosis factor receptor in the inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vedolizumab for inflammatory bowel disease: From randomized controlled trials to real-life evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin 12/interleukin 23 pathway: Biological basis and therapeutic effect in patients with Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. JAK-STAT pathway targeting for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. JAK-STAT Pathway Regulation of Intestinal Permeability: Pathogenic Roles and Therapeutic Opportunities in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Second Phase 3 Induction Study Confirms Upadacitinib (RINVOQ™) Improved Clinical, Endoscopic and Histologic Outcomes in Ulcerative Colitis Patients [prnewswire.com]
- 14. news.abbvie.com [news.abbvie.com]
- 15. pfizer.com [pfizer.com]
- 16. Vedolizumab for ulcerative colitis and Crohn's disease: results and implications of GEMINI studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ulcerative Colitis Remission Status After Induction With Mesalazine Predicts Maintenance Outcomes: the MOMENTUM Trial [pubmed.ncbi.nlm.nih.gov]
Efficacy of GED 0507-34-Levo in patients non-responsive to conventional acne treatments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acne vulgaris is a multifactorial inflammatory skin condition that, for a significant portion of patients, proves refractory to conventional therapeutic regimens. This resistance to standard treatments, including topical retinoids, benzoyl peroxide, and oral antibiotics, presents a considerable clinical challenge and a key area of focus for dermatological drug development. GED-0507-34-Levo (also known as N-acetyl-GED-0507-34-Levo or NAC-GED) is an investigational topical medication that has emerged as a potential novel treatment for acne. It functions as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, targeting key pathways in acne pathogenesis. This guide provides a comparative analysis of the efficacy of GED-0507-34-Levo with existing treatments for patients who have not responded to conventional acne therapies, supported by available experimental data.
Mechanism of Action: PPARγ Modulation in Acne Pathogenesis
GED-0507-34-Levo exerts its therapeutic effect by selectively activating the PPARγ nuclear receptor. In the context of acne, this activation leads to a cascade of downstream effects that address several key etiological factors of the disease.[1][2][3] Preclinical studies have elucidated that GED-0507-34-Levo's activation of PPARγ in sebocytes and keratinocytes leads to:
-
Modulation of Sebogenesis: It promotes the differentiation of sebocytes, the cells that produce sebum, and has been shown in in-vitro models to reduce insulin-induced lipogenesis, thereby potentially normalizing sebum production.[2][3]
-
Anti-inflammatory Effects: Activation of PPARγ by GED-0507-34-Levo antagonizes the pro-inflammatory NF-κB signaling pathway.[1][2] This leads to a reduction in the production of inflammatory cytokines such as IL-6 and IL-8, which are key mediators of the inflammatory lesions seen in acne.[1]
-
Normalization of Keratinocyte Proliferation and Differentiation: PPARγ activation helps to regulate the life cycle of keratinocytes, inhibiting their excessive proliferation and promoting their terminal differentiation.[1][4] This can help to prevent the formation of microcomedones, the precursor to all acne lesions.
Clinical Efficacy of GED-0507-34-Levo
A significant Phase IIb randomized, double-blind, vehicle-controlled clinical trial (NAC-GED-0507-ACN-01-18) evaluated the efficacy and safety of GED-0507-34-Levo (in 2% and 5% gel formulations) in patients with moderate-to-severe facial acne vulgaris.[2][5][6] It is critical to note that a key exclusion criterion for this study was "a history of acne unresponsive to topical and/or oral treatments".[2][7] Therefore, the following data represents the efficacy in a general population of patients with moderate-to-severe acne, not specifically in a treatment-resistant cohort.
| Outcome Measure | GED-0507-34-Levo 5% | GED-0507-34-Levo 2% | Vehicle (Placebo) |
| Mean Percentage Reduction in Total Lesion Count (TLC) at Week 12 | -57.1% | -44.7% | -33.9% |
| Investigator's Global Assessment (IGA) Success Rate at Week 12 | 45% | 33% | 24% |
| IGA success was defined as a score of 0 (clear) or 1 (almost clear) with at least a 2-point reduction from baseline. |
Table 1. Efficacy of GED-0507-34-Levo in Patients with Moderate-to-Severe Acne (Phase IIb Trial Data) [2][5][6]
Experimental Protocols: Phase IIb Clinical Trial (NAC-GED-0507-ACN-01-18)
A summary of the key methodologies employed in the Phase IIb clinical trial of GED-0507-34-Levo is provided below.
References
- 1. New Insights into the Role of PPARγ in Skin Physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy and safety of N-acetyl-GED-0507-34-LEVO gel in patients with moderate-to severe facial acne vulgaris: a phase IIb randomized double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ISRCTN [isrctn.com]
- 7. Efficacy and safety of N‐acetyl‐GED‐0507‐34‐LEVO gel in patients with moderate‐to severe facial acne vulgaris: a phase IIb randomized double‐blind, vehicle‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the In Vitro Potency of GED-0507-34-Levo Against Other Anti-inflammatory Compounds
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of GED-0507-34-Levo with other key anti-inflammatory compounds used in the context of inflammatory bowel disease (IBD). The information is compiled from publicly available scientific literature and is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of GED-0507-34-Levo.
Executive Summary
Data Presentation: In Vitro Potency Comparison
The following table summarizes the available quantitative and qualitative data on the in vitro potency of GED-0507-34-Levo and comparator compounds. It is important to note the variability in experimental conditions across different studies, which can influence IC50 values.
| Compound | Target Pathway/Molecule | Assay Type | Cell Line | Stimulus | Potency (IC50) | Citation(s) |
| GED-0507-34-Levo | NF-κB Signaling | Inhibition of NF-κB nuclear translocation, reduction of inflammatory cytokine expression (IL-6, IL-8) | Human keratinocytes, lymphocytes | Lipopolysaccharide (LPS) or TNF-α | IC50 not reported. Described as suppressing the inflammatory process. | [1] |
| TGF-β Signaling | Inhibition of TGF-β-induced myofibroblast activation and profibrotic gene expression | Intestinal fibroblasts and epithelial cells | TGF-β | IC50 not reported. Described as inhibiting activation. | [1] | |
| Budesonide | NF-κB Signaling | Inhibition of NF-κB-driven reporter gene expression | A549 (lung carcinoma) | Not specified | ~2.7 x 10⁻¹¹ M | |
| Dexamethasone | NF-κB Signaling | Inhibition of NF-κB-driven reporter gene expression | A549 (lung carcinoma) | Not specified | ~0.5 x 10⁻⁹ M | |
| Prednisolone | NF-κB Signaling | Inhibition of NF-κB nuclear translocation | Human pulmonary artery smooth muscle cells | PDGF | IC50 not reported. Described as markedly inhibiting translocation. | |
| Infliximab | TNF-α | Neutralization of TNF-α | Not specified | TNF-α | IC50 not reported. Described as neutralizing TNF-α. | |
| Adalimumab | TNF-α | Neutralization of TNF-α-induced cytotoxicity | L929 (fibrosarcoma) | TNF-α | ~80.9 pM |
Note: The absence of a specific IC50 value for GED-0507-34-Levo in the public literature prevents a direct quantitative comparison of its potency with the other listed compounds. The provided descriptions indicate its activity in the relevant pathways.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Diagram 1: GED-0507-34-Levo and Comparator Compounds' Mechanism of Action
Caption: Mechanism of action for GED-0507-34-Levo and comparator anti-inflammatory drugs.
Diagram 2: Experimental Workflow for In Vitro Potency Assessment
Caption: General workflow for determining the in vitro potency of anti-inflammatory compounds.
Experimental Protocols
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantitatively measures the inhibition of NF-κB transcriptional activity.
-
Cell Lines: Human intestinal epithelial cell lines (e.g., Caco-2, HT-29) or other relevant cell types are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., GED-0507-34-Levo, corticosteroids) for a specified period (e.g., 1 hour). Subsequently, NF-κB activation is induced by adding a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL).
-
Measurement: After an incubation period (e.g., 6-24 hours), cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of NF-κB activation.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the stimulated control (no compound). The IC50 value, the concentration of the compound that inhibits 50% of the NF-κB activity, is determined by fitting the data to a dose-response curve.
Pro-inflammatory Cytokine Secretion Assay (ELISA)
This assay measures the ability of a compound to inhibit the secretion of pro-inflammatory cytokines like IL-6 and IL-8.
-
Cell Lines: Human intestinal epithelial cells (e.g., Caco-2, HT-29) or primary intestinal fibroblasts are seeded in multi-well plates.
-
Stimulation: Cells are pre-treated with a range of concentrations of the test compounds. Inflammation is then induced by adding a stimulus such as TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 10 ng/mL).
-
Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of secreted IL-6 or IL-8 is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The inhibition of cytokine secretion at each compound concentration is calculated. The IC50 value is then determined from the resulting dose-response curve.
TGF-β-Induced Collagen Deposition Assay (Sirius Red Staining)
This assay assesses the anti-fibrotic potential of a compound by measuring the inhibition of collagen deposition.
-
Cell Lines: Primary human intestinal fibroblasts or a fibroblast cell line (e.g., CCD-18Co) are cultured to confluence.
-
Stimulation: Cells are treated with various concentrations of the test compound in the presence of a pro-fibrotic stimulus, typically TGF-β (e.g., 1-10 ng/mL), for an extended period (e.g., 48-72 hours) to allow for collagen matrix deposition.
-
Measurement: The cell layer is fixed, and the collagen matrix is stained with a Picro-Sirius Red solution. The stained collagen is then eluted, and the absorbance is measured spectrophotometrically (e.g., at 540 nm).
-
Data Analysis: The percentage of inhibition of collagen deposition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the inhibition data against the compound concentrations.
Conclusion
GED-0507-34-Levo demonstrates a promising multi-faceted anti-inflammatory and anti-fibrotic profile by targeting both the NF-κB and TGF-β signaling pathways. While the lack of publicly available IC50 values currently limits a direct quantitative potency comparison with established IBD therapies, the qualitative evidence suggests it is an active modulator of these key pathways. Further studies reporting the specific in vitro potency of GED-0507-34-Levo in IBD-relevant cell models are needed to fully benchmark its potential against current standards of care.
References
Comparative Efficacy and Mechanism of N-acetyl-GED-0507-34-LEVO in Acne Vulgaris
This guide provides a statistical analysis and comparison of N-acetyl-GED-0507-34-LEVO with alternative topical treatments for moderate-to-severe acne vulgaris. The content is intended for researchers, scientists, and drug development professionals, offering a detailed examination of clinical trial data, experimental protocols, and underlying signaling pathways.
Introduction to N-acetyl-GED-0507-34-LEVO
N-acetyl-GED-0507-34-LEVO is an emerging topical therapeutic agent investigated for the treatment of moderate-to-severe facial acne vulgaris. It functions as a modulator of the peroxisome proliferator-activated receptor-gamma (PPARγ), a transcription factor involved in lipid metabolism, cellular differentiation, and inflammation. By targeting PPARγ, N-acetyl-GED-0507-34-LEVO aims to address key pathophysiological factors in acne, including sebocyte differentiation, sebum production, and inflammatory processes.
Quantitative Data Comparison
The following tables summarize the efficacy and safety data from a phase IIb randomized controlled trial of N-acetyl-GED-0507-34-LEVO and comparative data for standard-of-care topical acne therapies from various clinical trials and systematic reviews. Direct head-to-head trials are limited; therefore, this comparison is primarily based on placebo-controlled trial data.
Table 1: Efficacy of N-acetyl-GED-0507-34-LEVO vs. Vehicle
| Outcome Measure | N-acetyl-GED-0507-34-LEVO (5%) | N-acetyl-GED-0507-34-LEVO (2%) | Vehicle (Placebo) |
| Mean % Reduction in Total Lesion Count (TLC) at Week 12 | -57.1% (95% CI: -60.8 to -53.4) | -44.7% (95% CI: -49.1 to -40.1) | -33.9% (95% CI: -37.6 to -30.2) |
| P-value vs. Vehicle for TLC Reduction | <0.001 | <0.001 | N/A |
| Investigator's Global Assessment (IGA) Success Rate at Week 12 * | 45% (95% CI: 38 to 53) | 33% | 24% (95% CI: 18 to 31) |
| P-value vs. Vehicle for IGA Success | <0.001 | Not Significant | N/A |
*IGA success is defined as a score of 'clear' (0) or 'almost clear' (1) and at least a two-grade improvement from baseline.
Table 2: Comparative Efficacy of Alternative Topical Acne Therapies (vs. Vehicle at ~12 weeks)
| Treatment | Mean % Reduction in Inflammatory Lesions | Mean % Reduction in Non-inflammatory Lesions | IGA Success Rate |
| Topical Retinoids (e.g., Adapalene, Tretinoin) | 40-70% | 35-60% | 24-35% |
| Benzoyl Peroxide (BPO) | 45-65% | 30-55% | 26-35% (in combination) |
| Topical Antibiotics (e.g., Clindamycin) | 40-60% | 20-40% | ~25-30% (often in combo) |
| Combination Therapy (e.g., Adapalene/BPO) | 50-75% | 45-65% | 26-51% |
Table 3: Safety and Tolerability Profile
| Treatment | Common Adverse Events (AEs) | Percentage of Patients with ≥1 AE |
| N-acetyl-GED-0507-34-LEVO (5%) | Minor skin reactions (itching, redness) | 19% |
| N-acetyl-GED-0507-34-LEVO (2%) | Minor skin reactions (itching, redness) | 16% |
| Vehicle (Placebo for NAC-GED) | Minor skin reactions | 19% |
| Topical Retinoids | Erythema, peeling, dryness, burning, stinging | 19-62% (Varies by agent and concentration) |
| Benzoyl Peroxide | Dryness, erythema, peeling, irritation | Generally mild to moderate |
| Topical Antibiotics | Dryness, peeling, erythema | Generally well-tolerated |
Experimental Protocols
Protocol Summary: N-acetyl-GED-0507-34-LEVO Phase IIb Trial
-
Study Design: A multi-center, randomized, double-blind, vehicle-controlled, parallel-group study.
-
Patient Population: 450 patients aged 12-30 years with moderate-to-severe facial acne vulgaris, defined by an Investigator's Global Assessment (IGA) score of 3 or 4, and 20-100 inflammatory and 20-100 non-inflammatory lesions.
-
Treatment Arms:
-
N-acetyl-GED-0507-34-LEVO (NAC-GED) 5% gel
-
N-acetyl-GED-0507-34-LEVO (NAC-GED) 2% gel
-
Vehicle gel (placebo)
-
-
Methodology: Eligible patients were randomized in a 1:1:1 ratio to one of the three treatment arms. The assigned gel was applied topically to the face once daily for 12 weeks.
-
Primary Efficacy Endpoints:
-
Percentage change from baseline in total lesion count (TLC) at week 12.
-
IGA success rate at week 12, defined as achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline.
-
-
Safety Assessment: Monitoring and recording of all adverse events (AEs), with a focus on local skin tolerability (e.g., erythema, peeling, dryness, stinging/burning, and itching).
Generalized Protocol for Comparator Topical Acne Therapies
Clinical trials for topical acne treatments generally follow a similar design to the one described above. Key components include:
-
Design: Randomized, double-blind, vehicle- or active-controlled trials, often with a duration of 12 weeks.
-
Inclusion Criteria: Patients with a specific range of inflammatory and non-inflammatory lesion counts and a baseline IGA score indicating moderate or severe acne.
-
Efficacy Assessments: The co-primary endpoints are typically the mean absolute or percentage change in inflammatory and non-inflammatory lesion counts from baseline, and the proportion of patients achieving "success" on a 5-point IGA scale.
-
Safety and Tolerability: Assessed through local tolerability scales and the recording of all adverse events.
Mandatory Visualizations
Signaling Pathway of N-acetyl-GED-0507-34-LEVO
N-acetyl-GED-0507-34-LEVO acts as a ligand for PPARγ. In sebocytes, decreased PPARγ signaling is associated with acne pathogenesis. Activation of PPARγ by this compound helps to normalize sebocyte function and reduce inflammation.
A Comparative Guide to GED 0507-34-Levo: Efficacy, Mechanism, and Reproducibility in Inflammatory and Fibrotic Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GED 0507-34-Levo, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, with other alternatives in the context of inflammatory and fibrotic diseases. The focus is on the reproducibility of experimental results, supported by available clinical and preclinical data.
Executive Summary
This compound has demonstrated anti-inflammatory and anti-fibrotic properties in various preclinical models and has shown efficacy in clinical trials for acne vulgaris.[1][2][3] As a selective PPARγ modulator, it offers a targeted approach to modulating inflammatory pathways.[2][4] However, a critical aspect for its broader application and validation is the reproducibility of these findings across different laboratories. To date, no direct independent replications of the preclinical studies have been published. This guide summarizes the existing data for this compound and compares its clinical performance in acne vulgaris with other topical treatments. While direct comparative studies on reproducibility are lacking, this guide provides the foundational data from primary studies to inform future independent validation efforts.
Mechanism of Action: PPARγ Modulation
This compound is a small molecule that acts as a selective PPARγ modulator.[2][5] PPARγ is a nuclear receptor that plays a key role in regulating gene expression involved in inflammation, lipid metabolism, and cell differentiation.[4] The anti-inflammatory effects of this compound are primarily attributed to its ability to antagonize the pro-inflammatory transcription factor NF-κB. By modulating PPARγ, this compound interferes with the nuclear translocation of NF-κB, leading to a reduction in the expression of various inflammatory cytokines, including IL-6, IL-8, and TNF-α.[2]
In the context of fibrosis, this compound has been shown to ameliorate the transforming growth factor-beta (TGF-β)/Smad signaling pathway, a central regulator of fibrogenesis.[3]
References
- 1. Efficacy and safety of N-acetyl-GED-0507-34-LEVO gel in patients with moderate-to severe facial acne vulgaris: a phase IIb randomized double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GED-0507-34 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Novel PPARγ Modulator GED-0507-34 Levo Ameliorates Inflammation-driven Intestinal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PPAR-γ Modulators as Current and Potential Cancer Treatments [frontiersin.org]
- 5. Preclinical evidence that the PPARγ modulator, N‐Acetyl‐GED‐0507‐34‐Levo, may protect human hair follicle epithelial stem cells against lichen planopilaris‐associated damage - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of GED 0507-34-Levo in a Laboratory Setting
For researchers and scientists engaged in drug development, the lifecycle of an investigational compound extends beyond its experimental use. The proper disposal of chemical reagents like GED 0507-34-Levo is a critical final step, ensuring the safety of laboratory personnel and the protection of the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for the disposal of investigational drugs and laboratory chemicals provide a clear and compliant pathway. Unused or expired investigational medications must be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[1][2]
Core Principles of Investigational Drug Disposal
The disposal of any chemical, particularly an investigational one, begins with a hazard assessment. In the absence of an SDS, the compound should be treated as hazardous waste. This precautionary approach ensures the highest level of safety. All personnel handling chemical waste are required to have up-to-date Chemical Waste Management training.[3]
Disposal procedures for investigational drugs typically involve segregation, proper labeling, and disposal through a licensed hazardous waste vendor, often via incineration.[1][3][4] It is crucial to maintain meticulous records of the disposal process, from accumulation to final destruction.[1][4]
Step-by-Step Disposal Protocol for this compound
The following is a step-by-step guide for the proper disposal of this compound from a laboratory setting, synthesized from general best practices for pharmaceutical and chemical waste.
-
Hazard Identification and Segregation :
-
In the absence of a specific SDS for this compound, treat the compound as hazardous chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed. Incompatible chemicals, when mixed, can react violently or release toxic gases.[5] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5]
-
-
Container Selection and Labeling :
-
Select a chemically compatible container with a secure, leak-proof closure for waste accumulation.[3][5][6] The container should be in good condition, with no signs of damage or deterioration.[5][6]
-
Affix a "HAZARDOUS WASTE" label to the container.[3]
-
The label must include the full chemical name ("this compound"), the name of the Principal Investigator (PI), the laboratory location (building and room number), and a contact phone number.[3]
-
-
Waste Accumulation :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1][3]
-
The EHS office will typically arrange for a licensed hazardous waste vendor to transport the waste for final disposal, which is commonly incineration for pharmaceutical waste.[1][4]
-
-
Record Keeping :
Summary of Disposal Procedures for this compound
| Parameter | Guideline |
| Waste Classification | Treat as hazardous chemical waste in the absence of an SDS. |
| Container | Chemically compatible, sealed, and in good condition. |
| Labeling | "HAZARDOUS WASTE" with full chemical name, PI, and location. |
| Storage | Designated Satellite Accumulation Area (SAA) at or near the point of generation. |
| Disposal Method | Through the institution's EHS office for incineration by a licensed vendor. |
| Record Keeping | Maintain all documentation, including a certificate of destruction. |
Experimental Protocols
The procedures outlined above are based on established regulatory protocols for handling and disposing of hazardous chemical waste in a laboratory setting. These protocols are designed to mitigate risks and ensure compliance with federal and state regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. easyrxcycle.com [easyrxcycle.com]
Essential Safety and Logistical Information for Handling GED 0507-34-Levo
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and maintain experimental integrity. This document provides essential, immediate safety and logistical information for handling GED 0507-34-Levo, including operational and disposal plans.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 921195-93-9 |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. |
Hazard Identification and GHS Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The GHS pictogram associated with these hazards is an exclamation mark, and the signal word is "Warning".[1]
Personal Protective Equipment (PPE)
To ensure personal safety while handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specific Requirements |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Hand Protection | Handle with chemical-impermeable gloves that have been inspected prior to use.[2] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[2] |
| Respiratory | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Handling and Storage
-
Ventilation: Handle in a well-ventilated place.[2]
-
Hygiene: Practice good industrial hygiene and safety. Wash hands after handling and before eating, drinking, or smoking.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[2]
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate: Evacuate personnel to a safe area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Cleanup: Collect and arrange for disposal.[2]
Disposal
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Discharge into the environment must be avoided.[2]
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a doctor.[2] |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
